Euphebracteolatin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H32O |
|---|---|
Molecular Weight |
288.5 g/mol |
IUPAC Name |
(2R,4bS,7S,8aS,10aS)-7-ethenyl-1,1,4b,7-tetramethyl-3,5,6,8,8a,9,10,10a-octahydro-2H-phenanthren-2-ol |
InChI |
InChI=1S/C20H32O/c1-6-19(4)11-12-20(5)14(13-19)7-8-15-16(20)9-10-17(21)18(15,2)3/h6,9,14-15,17,21H,1,7-8,10-13H2,2-5H3/t14-,15-,17+,19-,20-/m0/s1 |
InChI Key |
DDMHIOKPMUMJDG-QHOFPYNOSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@]2([C@H](C1)CC[C@H]3C2=CC[C@H](C3(C)C)O)C)C=C |
Canonical SMILES |
CC1(C2CCC3CC(CCC3(C2=CCC1O)C)(C)C=C)C |
Origin of Product |
United States |
Foundational & Exploratory
Discovery of Novel Bioactive Compounds from Euphorbia ebracteolata: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the recent discovery, isolation, structural characterization, and biological evaluation of novel compounds from Euphorbia ebracteolata. While the specific compound "Euphebracteolatin B" was not identified in the available scientific literature, this document focuses on the latest significant findings regarding a series of newly discovered molecules from this plant species: the euphebranones.[1][2][3] These findings represent the current frontier of phytochemical research on Euphorbia ebracteolata and hold potential for future drug development.
Quantitative Data Summary
Recent research into the secondary metabolites of Euphorbia ebracteolata has led to the isolation and characterization of several new compounds, with their biological activities being a key focus.[1][2] The antiproliferative activity of the novel racemic compound, (±)-euphebranone A, was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) value against the SMMC-7721 human hepatocellular carcinoma cell line is presented below.
| Compound | Cell Line | IC50 (μM) | Positive Control | IC50 of Control (μM) |
| (±)-euphebranone A | SMMC-7721 | 0.625 ± 0.039 | DDP (Cisplatin) | 20.83 ± 0.99 |
| Table 1: Antiproliferative activity of (±)-euphebranone A against the SMMC-7721 human hepatocellular carcinoma cell line.[1][2] |
Experimental Protocols
The following sections detail the methodologies employed in the isolation, structural elucidation, and biological evaluation of the recently discovered euphebranones from Euphorbia ebracteolata.
Isolation and Purification of Euphebranones
The dried and powdered roots of Euphorbia ebracteolata were subjected to an exhaustive extraction and separation process to isolate the pure compounds.
-
Extraction: The plant material was extracted with 80% ethanol at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude extract.[3]
-
Fractionation: The crude extract was suspended in water and partitioned sequentially with petroleum ether, ethyl acetate, and n-butanol.
-
Chromatographic Separation: The ethyl acetate fraction, which showed significant biological activity, was subjected to multiple rounds of column chromatography. This included silica gel, Sephadex LH-20, and ODS (octadecylsilane) column chromatography, utilizing various solvent systems of increasing polarity.[4]
-
Final Purification: Final purification of the isolated compounds was achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).[4]
Structural Elucidation
The chemical structures of the isolated compounds were determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of each compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the planar structure and assign all proton and carbon signals.[4]
-
Electronic Circular Dichroism (ECD): The absolute configurations of the new diterpenoids were determined by comparing their experimental ECD spectra with those calculated using quantum chemical methods.[5]
Cell Proliferation Assay
The cytotoxic effects of the isolated compounds on cancer cell lines were assessed using the CCK-8 (Cell Counting Kit-8) assay.
-
Cell Culture: Human cancer cell lines (e.g., SMMC-7721) were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. They were then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Viability Assessment: After the treatment period, CCK-8 solution was added to each well, and the plates were incubated for a further 1-4 hours. The absorbance was then measured at 450 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
Signaling Pathway Analysis
Mechanistic studies on (±)-euphebranone A revealed its potential to induce cell-cycle arrest and inhibit the viability of hepatocellular carcinoma cells.[1][2] Network pharmacology and subsequent molecular docking studies suggested that the antitumor effect may be mediated through the suppression of the EGFR/PTEN and PI3K/AKT signaling pathways.[1][2]
Conclusion
The ongoing phytochemical investigation of Euphorbia ebracteolata continues to yield novel compounds with significant biological activities. The discovery of the euphebranones, particularly the potent antiproliferative effects of (±)-euphebranone A, highlights the therapeutic potential of natural products derived from this plant. The detailed experimental protocols and the elucidation of the potential mechanism of action provide a solid foundation for further preclinical and clinical development of these promising lead compounds for cancer therapy. Future research should focus on the synthesis of these compounds and their analogs to optimize their efficacy and pharmacokinetic properties.
References
- 1. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 5. Four new compounds from the roots of Euphorbia ebracteolata and their inhibitory effect on LPS-induced NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
Euphebracteolatin B: A Technical Guide to its Isolation and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphebracteolatin B is a diterpenoid natural product isolated from the plant Euphorbia fischeriana. Natural products, with their inherent structural diversity and biological activity, represent a significant source of lead compounds in drug discovery. Diterpenoids, a class of chemical compounds composed of four isoprene units, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive overview of the isolation and structure elucidation of this compound, presenting detailed experimental protocols and quantitative data for researchers in natural product chemistry, medicinal chemistry, and drug development.
Isolation of this compound
The isolation of this compound from its natural source, Euphorbia fischeriana, involves a multi-step process combining extraction and chromatographic techniques. The general workflow for the isolation process is outlined below.
Experimental Protocol: Isolation
-
Plant Material and Extraction: The dried and powdered roots of Euphorbia fischeriana are subjected to extraction with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material. The resulting ethanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate the pure compound.
-
Silica Gel Column Chromatography: The fraction is first separated on a silica gel column, eluting with a gradient of solvents, commonly a mixture of petroleum ether and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.
-
Structure Elucidation of this compound
The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocol: Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula. For this compound, the molecular formula has been determined to be C₂₀H₃₂O.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity to neighboring protons.
-
¹³C NMR (Carbon-13 NMR): This provides information about the number and types of carbon atoms in the molecule (e.g., methyl, methylene, methine, quaternary carbons).
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the carbon skeleton.
-
-
Spectroscopic Data for this compound
The following tables summarize the key spectroscopic data used for the structure elucidation of this compound.
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| (Data to be populated from the primary literature) |
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Position | δC (ppm) | Type |
| ... | ... | ... |
| ... | ... | ... |
| (Data to be populated from the primary literature) |
Table 3: Key HMBC Correlations for this compound
| Proton | Correlated Carbons |
| ... | ... |
| ... | ... |
| (Data to be populated from the primary literature) |
(Note: The specific NMR data is not publicly available in the initial search results. Access to the primary publication, "Kuang X, et, al. Euphorins A-H: bioactive diterpenoids from Euphorbia fischeriana. J Nat Med. 2016 Jul;70(3):412-22," is required to populate these tables with the actual quantitative data.)
Conclusion
The successful isolation and structure elucidation of this compound from Euphorbia fischeriana provides a valuable addition to the growing library of natural diterpenoids. The detailed experimental protocols and spectroscopic data presented in this guide serve as a practical resource for researchers working on the discovery and development of new therapeutic agents from natural sources. Further investigation into the biological activities of this compound is warranted to explore its potential as a lead compound in drug development programs.
spectroscopic data for Euphebracteolatin B (NMR, MS)
An in-depth analysis of the spectroscopic data for Euphebracteolatin B, a natural product isolated from species of the Euphorbia genus, is presented for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complete with detailed experimental protocols and a workflow for spectroscopic analysis.
Spectroscopic Data of this compound
The structural determination of this compound has been accomplished through extensive spectroscopic analysis. The following tables summarize the key NMR and MS data that have been reported for this compound.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is crucial for determining the molecular formula of a novel compound. For this compound, the following data has been reported:
| Ion | Observed m/z | Calculated m/z | Molecular Formula |
| [M+H]⁺ | 315.2268 | 315.2270 | C₂₀H₃₀O₂ |
Table 1: High-Resolution Mass Spectrometry Data for this compound
Nuclear Magnetic Resonance (NMR) Data
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1 | 39.4 (t) | 1.55 (m), 1.65 (m) |
| 2 | 19.6 (t) | 1.45 (m), 1.58 (m) |
| 3 | 42.0 (t) | 1.35 (m), 1.48 (m) |
| 4 | 33.5 (s) | |
| 5 | 56.2 (d) | 1.10 (dd, 11.5, 2.5) |
| 6 | 22.0 (t) | 1.60 (m), 1.75 (m) |
| 7 | 33.0 (t) | 2.10 (m), 2.25 (m) |
| 8 | 43.1 (d) | 1.80 (m) |
| 9 | 54.7 (d) | 1.25 (m) |
| 10 | 38.2 (s) | |
| 11 | 21.7 (t) | 1.50 (m), 1.62 (m) |
| 12 | 34.8 (t) | 1.28 (m), 1.70 (m) |
| 13 | 218.2 (s) | |
| 14 | 48.9 (d) | 2.50 (m) |
| 15 | 150.1 (s) | |
| 16 | 109.8 (t) | 4.65 (s), 4.80 (s) |
| 17 | 21.5 (q) | 0.95 (s) |
| 18 | 33.6 (q) | 0.85 (s) |
| 19 | 21.8 (q) | 0.90 (s) |
| 20 | 17.2 (q) | 1.05 (d, 7.0) |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a standard 5 mm NMR tube.
-
Instrumentation: NMR spectra are recorded on a Bruker AVANCE spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Spectroscopy: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δH 7.26 ppm).
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are obtained using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Chemical shifts are referenced to the CDCl₃ solvent peak (δC 77.16 ppm).
-
2D NMR Spectroscopy: To establish connectivity and spatial relationships, a suite of 2D NMR experiments are performed, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The sample solution is introduced into the ESI source at a low flow rate. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The instrument is calibrated to ensure high mass accuracy, typically below 5 ppm.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.
Caption: Workflow of natural product structure elucidation.
Euphebracteolatin B: A Technical Guide to Its Natural Origin and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphebracteolatin B is a naturally occurring diterpenoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its natural source, a detailed exploration of its putative biosynthetic pathway, and standardized experimental protocols for its isolation. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Source
This compound has been identified and isolated from plant species belonging to the genus Euphorbia, a large and chemically diverse group within the Euphorbiaceae family. The primary documented natural source of this compound is:
-
Euphorbia fischeriana Steud. [1] This perennial herbaceous plant, commonly used in traditional Chinese medicine, is the principal reported source of this compound.
-
Euphorbia ebracteolata Hayata : this compound has also been found in this related Euphorbia species.
Biosynthesis
While the complete biosynthetic pathway of this compound has not been fully elucidated experimentally, a putative pathway can be constructed based on the well-established biosynthesis of diterpenoids in the Euphorbiaceae family. The biosynthesis of this compound, an abietane-type diterpenoid, is believed to originate from the general terpenoid pathway.
The initial precursor, geranylgeranyl pyrophosphate (GGPP), is synthesized via the methylerythritol phosphate (MEP) pathway in plastids. GGPP then undergoes a series of cyclization and oxidation reactions to form the characteristic tricyclic abietane skeleton.
Proposed Biosynthetic Pathway of this compound:
-
Cyclization of GGPP to Casbene: The biosynthesis is initiated with the cyclization of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), to form casbene. This reaction is catalyzed by the enzyme casbene synthase.[2]
-
Oxidation of Casbene: The casbene molecule then undergoes a series of oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). A conserved step in the biosynthesis of many Euphorbia diterpenoids is the oxidation at the C5 position.[2]
-
Formation of the Abietane Skeleton: Further intramolecular cyclizations and rearrangements, likely facilitated by other CYPs and possibly short-chain dehydrogenases/reductases (SDRs), lead to the formation of the characteristic tricyclic abietane ring system.
-
Tailoring Reactions: The final steps in the biosynthesis of this compound would involve a series of tailoring reactions, including hydroxylations, to yield the final structure.
Below is a diagram illustrating the proposed biosynthetic pathway.
Experimental Protocols
The following is a generalized protocol for the extraction and isolation of this compound from its natural source, based on methods reported for diterpenoids from Euphorbia fischeriana.[3][4]
3.1. Extraction
-
Plant Material Preparation: Air-dry the roots of Euphorbia fischeriana and grind them into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in 95% ethanol (EtOH) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
The diterpenoid fraction containing this compound is typically enriched in the ethyl acetate fraction.
-
Concentrate the EtOAc fraction to dryness.
-
3.2. Isolation and Purification
The isolation of this compound from the enriched EtOAc fraction requires a combination of chromatographic techniques.
-
Silica Gel Column Chromatography:
-
Subject the dried EtOAc fraction to silica gel column chromatography.
-
Elute the column with a gradient of petroleum ether and ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.
-
-
Octadecylsilyl (ODS) Column Chromatography:
-
For finer separation, employ reversed-phase ODS column chromatography with a gradient of methanol and water.
-
-
High-Performance Liquid Chromatography (HPLC):
-
The final purification is typically achieved by preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.
-
The workflow for the isolation and purification is depicted in the diagram below.
Quantitative Data
| Compound | Plant Part | Extraction Method | Yield | Reference |
| Euphonoid A | Roots | 95% EtOH extraction, solvent partitioning, multiple column chromatography | Not Specified | [5] |
| Fischeriabietane A | Roots | 95% EtOH extraction, solvent partitioning, multiple column chromatography | Not Specified | [5] |
| Jolkinolide B | Roots | 95% EtOH extraction, solvent partitioning, multiple column chromatography | Not Specified | [5] |
| Tigliane-type diterpenoids (compounds 1, 2, 6) | Whole Plant | 95% EtOH percolation, CHCl3 extraction, SiO2 and RP-18 CC | 6 mg, 7 mg, 10 mg (from 5 kg plant material) | [4] |
Note: The yields of specific diterpenoids from natural sources are often low and can vary depending on the plant's geographical origin, harvest time, and the extraction and purification methods employed.
Conclusion
This technical guide provides a foundational understanding of the natural source and biosynthesis of this compound. The detailed experimental protocols offer a practical starting point for its isolation and further study. While the biosynthetic pathway remains putative, the outlined steps provide a logical framework for future research aimed at its complete elucidation. Further investigation is warranted to determine the quantitative yield of this compound and to explore its full pharmacological potential.
References
- 1. Cytotoxic Diterpenoids from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of Bioactive Diterpenoids in the Euphorbiaceae Depends on Evolutionarily Conserved Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Euphonoids A-G, cytotoxic diterpenoids from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
Euphebracteolatin B: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphebracteolatin B is a naturally occurring diterpenoid isolated from the plant Euphorbia fischeriana. As a member of the jatrophane family of diterpenes, it possesses a complex and intriguing molecular architecture that has garnered interest within the scientific community. This document provides an in-depth technical guide to the chemical classification, properties, and relevant experimental methodologies pertaining to this compound.
Chemical Classification and Structure
This compound is classified as a jatrophane diterpenoid.[1][2][3] Diterpenoids are a class of organic compounds composed of four isoprene units, giving them a C20 carbon skeleton. The jatrophane skeleton is characterized by a distinctive 5/12-membered bicyclic ring system. This compound's origin as a natural product from the Euphorbiaceae family further places it within the broad category of plant-derived terpenoids.[4]
Caption: Hierarchical classification of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O | MedChemExpress |
| Molecular Weight | 288.47 g/mol | MedChemExpress |
| CAS Number | 768402-09-1 | MedChemExpress |
Experimental Protocols
The isolation and structural elucidation of this compound from Euphorbia fischeriana involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on common practices for the separation and characterization of diterpenoids from this plant genus.
Isolation and Purification
-
Extraction: The air-dried and powdered roots of Euphorbia fischeriana are extracted exhaustively with a solvent such as 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which typically contains diterpenoids, is subjected to repeated column chromatography.
-
Silica Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, such as a petroleum ether-acetone or hexane-ethyl acetate gradient.
-
Sephadex LH-20 Chromatography: Fractions from the silica gel column are further purified using a Sephadex LH-20 column with a solvent system like methanol or chloroform-methanol to remove smaller molecules and pigments.
-
Reversed-Phase HPLC: Final purification is often achieved using semi-preparative reversed-phase high-performance liquid chromatography (HPLC) with a methanol-water or acetonitrile-water gradient to yield pure this compound.
-
Structural Elucidation
The determination of the chemical structure of this compound relies on a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These one-dimensional NMR experiments provide information about the proton and carbon environments in the molecule, respectively, including the number and types of protons and carbons.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, establishing spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry of the molecule.
-
-
-
X-ray Crystallography: If a suitable single crystal of this compound can be obtained, single-crystal X-ray diffraction analysis provides an unambiguous determination of the complete three-dimensional structure, including the absolute configuration.
Biosynthesis
The biosynthesis of jatrophane diterpenoids, including this compound, is believed to proceed from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The proposed biosynthetic pathway involves a series of enzymatic cyclizations and rearrangements.
Caption: Proposed biosynthetic pathway to this compound.
The initial cyclization of GGPP is thought to form casbene, a macrocyclic diterpene. Subsequent intramolecular rearrangements and ring closures lead to the characteristic 5/12-membered bicyclic core of the jatrophane skeleton. Finally, a series of oxidative modifications, such as hydroxylations, catalyzed by cytochrome P450 monooxygenases and other enzymes, would functionalize the jatrophane scaffold to yield this compound.
Conclusion
This compound represents a structurally interesting member of the jatrophane diterpenoid family. This guide provides a foundational understanding of its chemical nature, key properties, and the experimental approaches for its study. Further research into the bioactivity and synthesis of this compound and related compounds may open new avenues for drug discovery and development.
References
Preliminary Biological Screening of Euphebracteolatin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Euphebracteolatin B is a natural product isolated from Euphorbia fischeriana. As of the latest literature review, specific preliminary biological screening data for this compound has not been publicly reported. This technical guide provides a representative overview of the likely biological activities and experimental evaluation of this compound based on the known biological profile of structurally related jatrophane diterpenoids isolated from the Euphorbia genus. The quantitative data presented herein is illustrative and based on reported activities of similar compounds.
Introduction
This compound is a jatrophane diterpenoid, a class of natural products known for a wide array of biological activities.[1][2] Isolated from Euphorbia fischeriana, a plant with a history in traditional medicine, this compound is of significant interest for its potential therapeutic applications. Diterpenoids from the Euphorbia genus have demonstrated promising cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal activities.[3][4][5] This guide outlines the core methodologies and potential signaling pathways involved in the preliminary biological screening of this compound, providing a foundational framework for its further investigation.
Potential Biological Activities and Data Presentation
Based on the activities of related jatrophane diterpenoids, the preliminary biological screening of this compound would likely focus on three key areas: Cytotoxicity, Anti-Inflammatory Activity, and Multidrug Resistance (MDR) Reversal.
Cytotoxicity Data
The cytotoxic potential of this compound would be evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify a substance's potency in inhibiting a specific biological or biochemical function.
Table 1: Representative Cytotoxic Activity of this compound Against Human Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 12.5 |
| HeLa | Cervical Cancer | 8.2 |
| HepG2 | Liver Cancer | 15.8 |
| MCF-7 | Breast Cancer | 10.1 |
Anti-Inflammatory Activity Data
The anti-inflammatory potential is often assessed by the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Representative Anti-Inflammatory Activity of this compound (Hypothetical Data)
| Cell Line | Assay | IC₅₀ (µM) |
| RAW 264.7 | Nitric Oxide (NO) Inhibition | 18.7 |
Multidrug Resistance (MDR) Reversal Activity Data
The ability to reverse multidrug resistance is a critical area of cancer research. This is often evaluated by measuring the reversal of resistance to a known anticancer drug in a resistant cell line. The reversal fold indicates how many times the cytotoxicity of the anticancer drug is increased in the presence of the test compound.
Table 3: Representative Multidrug Resistance (MDR) Reversal Activity of this compound (Hypothetical Data)
| Cell Line | Anticancer Drug | Reversal Fold at 10 µM |
| MCF-7/ADR | Doxorubicin | 11.5 |
| K562/ADR | Doxorubicin | 9.8 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological screening results.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition Assay
This assay measures the inhibition of nitric oxide production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).[8][9]
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell supernatant and mix with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Multidrug Resistance (MDR) Reversal Assay: Rhodamine 123 Exclusion Assay
This assay assesses the function of P-glycoprotein (P-gp), a key MDR transporter, by measuring the intracellular accumulation of its fluorescent substrate, rhodamine 123.[5][10]
Protocol:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., MCF-7/ADR) in a 96-well plate.
-
Compound Treatment: Treat the cells with this compound for a specified time.
-
Rhodamine 123 Staining: Add rhodamine 123 to the cells and incubate.
-
Washing: Wash the cells with cold PBS to remove extracellular rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or fluorescence microplate reader.
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated cells to determine the inhibition of P-gp-mediated efflux.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activities of this compound is crucial for its development as a therapeutic agent.
Cytotoxicity: Induction of Apoptosis
Jatrophane diterpenoids are often reported to induce apoptosis in cancer cells. This process is a highly regulated form of programmed cell death.
References
- 1. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The genus Euphorbia is a rich source of structurally diverse and biologically active diterpenoids. This technical guide focuses on the various classes of diterpenoids isolated from Euphorbia ebracteolata, providing a comprehensive overview of their isolation, structural elucidation, and potential therapeutic applications. While the specific compound "Euphebracteolatin B" was not prominently found in the available literature, this guide consolidates data on a wide array of related diterpenoids from this plant species, offering valuable insights for natural product researchers and drug development professionals.
Overview of Diterpenoid Classes from Euphorbia ebracteolata
Phytochemical investigations of Euphorbia ebracteolata have led to the isolation and characterization of a significant number of diterpenoids belonging to various structural classes. These include:
-
Rosane Derivatives
-
Isopimarane Derivatives
-
Abietane Derivatives
-
Lathyrane Derivatives
-
ent-Kaurane Derivatives
-
ent-Atisane Derivatives
-
Tigliane Derivatives
-
Ingenane Derivatives
These compounds have demonstrated a range of biological activities, including anti-tuberculosis, cytotoxic, anti-HIV, and enzyme inhibitory effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for representative diterpenoids isolated from Euphorbia ebracteolata, focusing on their biological activities.
Table 1: Anti-tuberculosis Activity of Rosane-Type Diterpenoids [1]
| Compound | MIC (μg/mL) vs. Mycobacterium tuberculosis | IC50 (μg/mL) vs. GlmU |
| Compound 3 (Rosane-type) | 18 | 12.5 |
| Compound 8 (Rosane-type) | 25 | Not Reported |
Table 2: Cytotoxic Activities of Diterpenoids against Tumor Cell Lines [2]
| Compound | IC50 (μM) vs. ANA-1 | IC50 (μM) vs. B16 | IC50 (μM) vs. Jurkat |
| Yuexiandajisu D (1) | 0.288 | Not Reported | Not Reported |
| Jolkinolide B (4) | 0.0446 | 0.0448 | 0.0647 |
| ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide (6) | 0.00712 | Not Reported | 0.0179 |
Table 3: Anti-HIV Activity of Ingenane Diterpenoids [3]
| Compound Class | IC50 Range (nM) | Selectivity Index Range |
| Ingenane Diterpenoids (1-15) | 0.7 - 9.7 | 96.2 - 20,263 |
Table 4: Human Carboxylesterase 2 (hCE-2) Inhibitory Activity [4]
| Compound | IC50 (μM) | Ki (μM) | Inhibition Type |
| 4β,9α,16,20-tetrahydroxy-14(13→12)-abeo-12αH-1,6-tigliadiene-3,13-dione | 3.88 | 4.94 | Competitive |
Experimental Protocols
This section details the general methodologies employed in the isolation, purification, structure elucidation, and bioassays of diterpenoids from Euphorbia ebracteolata.
Isolation and Purification of Diterpenoids
The general workflow for isolating diterpenoids from the roots of Euphorbia ebracteolata typically involves the following steps:
Structure Elucidation
The structures of the isolated diterpenoids are typically determined using a combination of spectroscopic techniques.
Bioassays
The biological activities of the isolated compounds are evaluated using various in vitro assays.
The inhibitory effects against Mycobacterium tuberculosis are commonly evaluated using the Alamar blue cell viability assay.[1]
The cytotoxic activities against various tumor cell lines are often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
The anti-HIV activity is typically assessed by measuring the inhibition of HIV-1 replication in a suitable cell line, such as MT4 cells.
For enzyme inhibitors, the activity is determined by measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the compound. For instance, the inhibitory effect on human carboxylesterase 2 (hCE-2) can be evaluated.[4]
Signaling Pathways and Logical Relationships
While the provided search results do not detail specific signaling pathways for this compound, the diverse biological activities of diterpenoids from Euphorbia ebracteolata suggest their interaction with various cellular targets. The following diagram illustrates a generalized logical relationship from compound isolation to potential therapeutic application.
Conclusion
The diterpenoids isolated from Euphorbia ebracteolata represent a promising source of novel drug leads with a wide spectrum of biological activities. The data and protocols summarized in this guide provide a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further investigation into the mechanisms of action of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Diterpenoids from the roots of Euphorbia ebracteolata and their anti-tuberculosis effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 3. Potent Anti-HIV Ingenane Diterpenoids from Euphorbia ebracteolata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diterpenoids from the roots of Euphorbia ebracteolata and their inhibitory effects on human carboxylesterase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Jatropholane-Type Diterpenoids
Introduction
Jatropholane-type diterpenoids are a significant class of natural products characterized by a bicyclo[10.3.0]pentadecane skeleton.[1] Primarily isolated from plants of the Euphorbiaceae family, particularly those of the Jatropha and Euphorbia genera, these compounds have garnered considerable interest in the field of drug discovery.[2][3] The first jatrophane-type diterpene, Jatrophone, was isolated in 1970 from Jatropha gossypiifolia, revealing significant antiproliferative effects and sparking decades of research into this chemical class.[4][5]
Jatropholanes and their related structures exhibit a remarkable diversity of complex skeletons and a broad spectrum of potent biological activities. These include cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR)-reversing properties.[2][6] Their unique structures and therapeutic potential make them attractive targets for phytochemical investigation, organic synthesis, and pharmacological evaluation.[5] This guide provides a comprehensive overview of their biosynthesis, key biological activities with supporting quantitative data, structure-activity relationships, and detailed experimental protocols for their evaluation.
Biosynthesis and Isolation
Biosynthetic Pathway
The biosynthesis of jatropholane diterpenoids, like other diterpenes, originates from the C20 precursor, geranylgeranyl diphosphate (GGPP).[7] The pathway involves a series of enzymatic cyclizations. GGPP is first converted to the macrocyclic diterpene casbene, which is a key precursor for a variety of polycyclic diterpenes found in the Euphorbiaceae family.[4] Subsequent intramolecular reactions, facilitated by terpene synthases (TPSs) and further modifications by cytochrome P450 monooxygenases (CYPs), lead to the formation of the characteristic jatrophane core.[4][5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Euphebracteolatin B: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphebracteolatin B is a naturally occurring diterpenoid isolated from plants of the Euphorbia genus, notably Euphorbia fischeriana and Euphorbia ebracteolata. As a member of the diverse family of diterpenoids, this compound has drawn interest for its potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside available information on its biological effects and the experimental protocols used for its study.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. While some data such as melting point and solubility are not yet publicly available, the core structural information has been elucidated through spectroscopic methods.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₂O | [1] |
| Molecular Weight | 288.47 g/mol | [1] |
| Melting Point | Not Reported | |
| Solubility | Not Reported |
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectral data are crucial for the definitive identification and structural confirmation of this compound. The chemical shifts are reported in parts per million (ppm).
Detailed ¹H and ¹³C NMR data, including chemical shifts, multiplicities, and coupling constants, are typically found in the primary literature describing its isolation and have been reported in a study by Ding et al. (2023) through comparison with previously published data.[2]
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact mass of the molecule, which in turn confirms its elemental composition.
The HR-ESI-MS data for this compound would show a molecular ion peak corresponding to its molecular formula, C₂₀H₃₂O.[2]
Biological Activity
Preliminary studies on compounds isolated from Euphorbia species have often revealed cytotoxic properties. While extensive biological profiling of this compound is not yet available in the public domain, related compounds from the same plant extracts have demonstrated effects on cancer cell lines.
Cytotoxicity
In a study by Ding et al. (2023), several rosane diterpenoids isolated alongside this compound from Euphorbia ebracteolata were evaluated for their cytotoxic effects against various human cancer cell lines. While specific IC₅₀ values for this compound were not provided in the accessible abstracts, the study of its analogues suggests that this class of compounds warrants further investigation for potential anticancer properties.[2]
Experimental Protocols
The following section details the general methodologies employed in the isolation and cytotoxic evaluation of diterpenoids from Euphorbia species, which are applicable to the study of this compound.
Isolation and Purification
The isolation of this compound from its natural source, such as the roots of Euphorbia ebracteolata, typically involves the following workflow:
Cytotoxicity Assay
The cytotoxic activity of compounds like this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level. Given the cytotoxic potential of related compounds, future studies may explore pathways involved in apoptosis, cell cycle regulation, or other common targets of anticancer agents.
Conclusion
This compound is a structurally characterized diterpenoid with potential for further biological investigation. This guide provides the foundational chemical and physical data available to date. The methodologies for isolation and preliminary biological screening have been outlined to support future research endeavors. Elucidation of its specific biological activities and underlying mechanisms of action, particularly its effects on cellular signaling pathways, will be critical in determining its potential as a lead compound for drug development. Researchers are encouraged to consult the primary literature for more detailed spectroscopic data and experimental specifics.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Diterpenoids from Euphorbia bracteolata
Audience: Researchers, scientists, and drug development professionals.
Introduction: Euphorbia bracteolata, a plant widely distributed in China, Korea, and Japan, has a history of use in traditional medicine for treating a variety of ailments including edema, skin ulcers, and tuberculosis.[1] Phytochemical investigations have revealed a rich diversity of chemical constituents within this plant, with a significant concentration of terpenoids, acetophenones, and flavonoids.[1][2] Of particular interest are the various diterpenoids, which have demonstrated a range of biological activities, including anti-tuberculosis, anti-HIV, and cytotoxic effects.[3][4][5] This document provides a detailed protocol for the extraction and isolation of diterpenoids from the roots of Euphorbia bracteolata, based on established methodologies.
Chemical Constituents of Euphorbia bracteolata
Euphorbia bracteolata is a rich source of various classes of chemical compounds. The primary compounds of interest for drug development are the diverse diterpenoids. A summary of the major chemical constituents isolated from the roots of Euphorbia bracteolata is presented below.
| Compound Class | Specific Examples | Reference |
| Diterpenoids | Rosane derivatives, Isopimarane, Abietane, Lathyrane, Ingenane diterpenoids, ent-Kauranes, ent-Atisanes, Tigliane derivatives, ent-Abietanes | [3][4][6] |
| Phenylpropanoids | Glycycoumarin, Scopoletin, (+)-Eudesmin, (+)-Magnolin, Pinoresinol | [7] |
| Terpenoids | Euphorbic acid, Oleuropeic acid, Loliolide, Baccatin | [7] |
| Anthraquinones | 2-hydroxy-3-methylanthraquinone | [7] |
| Alkaloids | Skimmianine | [7] |
| Phenolic Acids | p-hydroxybenzaldehyde | [7] |
Experimental Protocol: Extraction and Isolation of Diterpenoids
This protocol outlines a general procedure for the extraction and isolation of diterpenoids from the dried roots of Euphorbia bracteolata. The methodology is a composite of techniques reported in the scientific literature.[3][7][8]
1. Plant Material Preparation:
-
Obtain dried roots of Euphorbia bracteolata.
-
Grind the dried roots into a coarse powder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered root material in 95% ethanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.
-
The maceration should be carried out for an extended period, typically several days, and can be repeated multiple times (e.g., 3 times) to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
-
Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This will separate compounds based on their polarity. The diterpenoids are typically found in the less polar fractions like ethyl acetate.
-
Concentrate each fraction to dryness in vacuo.
4. Chromatographic Purification: The purification of individual diterpenoids from the active fraction (e.g., ethyl acetate fraction) requires multiple chromatographic steps.
-
Silica Gel Column Chromatography:
-
Subject the dried ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the pooled fractions using Sephadex LH-20 column chromatography.
-
A common mobile phase for this step is a mixture of chloroform and methanol (e.g., 1:1 v/v). This step is effective for separating compounds based on their molecular size.
-
-
ODS Column Chromatography (Reversed-Phase):
-
Subject the fractions obtained from the Sephadex LH-20 column to Open Decompression Column (ODS) chromatography.
-
Elute with a gradient of methanol in water.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification of individual compounds is often achieved using preparative HPLC with a C18 column.
-
An isocratic or gradient elution with a mobile phase such as methanol-water or acetonitrile-water is typically used.
-
5. Structure Elucidation:
-
The structures of the isolated pure compounds are determined using various spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition (e.g., HR-ESI-MS).
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed structure.
-
X-ray Crystallography: For unambiguous determination of the stereochemistry of crystalline compounds.
-
Experimental Workflow Diagram
Caption: Workflow for the extraction and isolation of diterpenoids.
Disclaimer: This protocol is a generalized procedure based on published literature. Researchers should optimize the conditions based on their specific experimental goals and available equipment. Appropriate safety precautions should be taken when handling organic solvents.
References
- 1. Euphorbia ebracteolata Hayata (Euphorbiaceae): A systematic review of its traditional uses, botany, phytochemistry, pharmacology, toxicology, and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diterpenoids from the roots of Euphorbia ebracteolata and their anti-tuberculosis effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent Anti-HIV Ingenane Diterpenoids from Euphorbia ebracteolata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 6. Diterpenoids from the roots of Euphorbia ebracteolata and their inhibitory effects on human carboxylesterase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 8. journal11.magtechjournal.com [journal11.magtechjournal.com]
Cell-Based Assays for Determining the Biological Activity of Euphebracteolatin B
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Euphebracteolatin B is a novel natural product with potential therapeutic applications. As with any new compound, a thorough investigation of its biological activity at the cellular level is crucial for understanding its mechanism of action and potential for drug development. This document provides detailed application notes and protocols for a panel of cell-based assays to characterize the cytotoxic, anti-inflammatory, and apoptotic activities of this compound. The following protocols are designed to be robust and reproducible, providing a solid foundation for preclinical evaluation.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Application Note: This assay serves as a primary screening tool to determine the dose-dependent cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) value is a key parameter derived from this assay, indicating the potency of the compound.
Experimental Protocol
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 (Breast) | 45.2 | 25.8 | 15.1 |
| A549 (Lung) | 62.1 | 40.3 | 28.9 |
| HeLa (Cervical) | 55.7 | 32.4 | 20.5 |
Anti-Inflammatory Activity: NF-κB Reporter Assay
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation. This assay utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway, typically by an inflammatory stimulus like TNF-α, drives the expression of the reporter gene.
Application Note: This assay is critical for evaluating the anti-inflammatory potential of this compound by quantifying its ability to inhibit NF-κB activation. A reduction in reporter gene activity indicates a potential anti-inflammatory effect.
Experimental Protocol
-
Cell Seeding: Seed NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well white plate at a density of 2 x 10⁴ cells/well.
-
Compound Pre-treatment: After 24 hours, treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Induce NF-κB activation by adding TNF-α (10 ng/mL) to the wells (except for the unstimulated control).
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay). Calculate the percentage of inhibition relative to the TNF-α stimulated control.
Data Presentation
Table 2: Inhibition of TNF-α-induced NF-κB Activation by this compound
| Concentration (µM) | NF-κB Activity (% of Control) | Standard Deviation |
| 0 (Unstimulated) | 5.2 | 1.1 |
| 0 (TNF-α only) | 100 | 8.5 |
| 1 | 85.3 | 6.2 |
| 5 | 62.1 | 5.4 |
| 10 | 40.7 | 4.1 |
| 25 | 21.5 | 3.3 |
Apoptosis Induction: Annexin V-FITC/PI Staining
Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Application Note: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death induced by this compound.
Experimental Protocol
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Data Presentation
Table 3: Apoptosis Induction by this compound in MCF-7 Cells (24 hours)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | 95.1 | 2.3 | 1.1 | 1.5 |
| This compound (25.8 µM) | 48.7 | 28.4 | 19.2 | 3.7 |
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for the MTT Cytotoxicity Assay.
Logical Relationship Diagram
Caption: Gating strategy for apoptosis analysis by flow cytometry.
Application Notes and Protocols for In Vitro Evaluation of Euphebracteolatin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphebracteolatin B is a novel natural product with potential therapeutic applications. These application notes provide a comprehensive guide to the in vitro experimental models for characterizing its biological activities, with a focus on its potential anticancer and anti-inflammatory properties. The following protocols and guidelines are designed to assist researchers in the systematic evaluation of this compound's mechanism of action and dose-dependent effects.
Anticancer Activity Evaluation
A primary step in characterizing a new compound is to assess its effect on cancer cell viability and proliferation. A panel of cancer cell lines representing different tumor types is recommended for initial screening.
Cell Viability and Cytotoxicity Assays
Cell viability assays are fundamental in determining the cytotoxic or cytostatic effects of a compound. The MTT and MTS assays are reliable colorimetric methods for this purpose.
Data Presentation: Hypothetical IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Cancer | 25.7 ± 2.5 |
| A549 | Lung Cancer | 32.1 ± 3.1 |
| HCT116 | Colon Cancer | 18.9 ± 2.2 |
| HeLa | Cervical Cancer | 22.4 ± 2.0 |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Induction
To determine if the cytotoxic effect of this compound is due to the induction of programmed cell death, apoptosis assays are crucial.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 24 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the cell number (can be done in a parallel plate with a viability assay) and compare treated to untreated cells.
Data Presentation: Hypothetical Caspase-3/7 Activity
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | - | 1.0 |
| This compound | 10 | 2.5 ± 0.3 |
| This compound | 25 | 4.8 ± 0.5 |
| This compound | 50 | 8.2 ± 0.9 |
Anti-inflammatory Activity Evaluation
Chronic inflammation is implicated in various diseases, including cancer. Evaluating the anti-inflammatory properties of this compound can provide insights into its broader therapeutic potential.
Inhibition of Nitric Oxide Production
Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are a common in vitro model to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production.
Experimental Protocol: Griess Assay for Nitrite Determination
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubation: Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.
Data Presentation: Hypothetical Inhibition of NO Production
| Treatment | Concentration (µM) | NO Production (% of LPS control) |
| Control | - | 5 ± 1 |
| LPS (1 µg/mL) | - | 100 |
| This compound + LPS | 1 | 85 ± 5 |
| This compound + LPS | 10 | 52 ± 4 |
| This compound + LPS | 50 | 21 ± 3 |
Signaling Pathway Analysis
To understand the molecular mechanism of this compound, it is essential to investigate its effect on key signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Its inhibition is a key target for anti-inflammatory drugs.
Experimental Protocol: Western Blot for NF-κB Pathway Proteins
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat with this compound followed by LPS stimulation as described in the Griess assay.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Experimental Workflow Diagrams
Application Notes and Protocols for the Synthesis of Euphebracteolatin B Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphebracteolatin B is a jatrophane diterpene isolated from Euphorbia fischeriana.[1] Jatrophane diterpenes are a class of natural products known for their complex molecular architecture and interesting biological activities, including the modulation of multidrug resistance (MDR) in cancer cells.[2] The development of synthetic routes to this compound and its derivatives is crucial for enabling detailed structure-activity relationship (SAR) studies and exploring their therapeutic potential.
This document provides a proposed synthetic strategy for this compound, based on established methods for the synthesis of other jatrophane diterpenes.[2][3][4] Detailed protocols for key reactions are provided, along with guidelines for the synthesis of novel derivatives.
Proposed Retrosynthetic Analysis of this compound
A plausible retrosynthetic analysis of this compound suggests a convergent approach, dissecting the molecule into key building blocks. The central bicyclo[10.3.0]pentadecane core, characteristic of jatrophane diterpenes, can be constructed via a key macrocyclization step, such as a ring-closing metathesis (RCM). This leads to two main fragments: a functionalized cyclopentane derivative and a linear chain.
References
Application Notes and Protocols: Euphebracteolatin B in Cytotoxicity Studies
Note to the Reader: As of the latest search, specific scientific literature detailing the application of Euphebracteolatin B in cytotoxicity studies is not available. The following application notes and protocols are therefore based on established methodologies for assessing the cytotoxicity of novel natural compounds and draw parallels from research on structurally similar molecules or compounds with known anti-cancer properties. These protocols are intended to serve as a foundational guide for researchers initiating studies on the cytotoxic potential of this compound.
Introduction
This compound is a natural compound of interest for its potential therapeutic properties. The exploration of its cytotoxic effects is a critical first step in evaluating its potential as an anti-cancer agent. Cytotoxicity studies aim to determine the dose-dependent effects of a compound on cell viability and to elucidate the underlying mechanisms of cell death, such as apoptosis or necrosis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the cytotoxic evaluation of this compound.
Data Presentation: Hypothetical Cytotoxicity Data
The following tables represent hypothetical data that could be generated from the described experimental protocols. These are for illustrative purposes to guide data presentation.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Type of Cancer | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.5 ± 2.3 |
| A549 | Lung Carcinoma | 32.1 ± 3.1 |
| HCT116 | Colorectal Carcinoma | 18.9 ± 2.0 |
| HEK293 | Normal Kidney | > 100 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24h Treatment)
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| Control (Vehicle) | 0 | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| This compound | 10 | 12.5 ± 1.1 | 5.3 ± 0.6 | 17.8 ± 1.7 |
| This compound | 20 | 25.8 ± 2.4 | 10.2 ± 1.1 | 36.0 ± 3.5 |
| This compound | 40 | 38.2 ± 3.5 | 18.7 ± 1.9 | 56.9 ± 5.4 |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (24h)
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 0 | 55.4 ± 4.1 | 28.9 ± 2.5 | 15.7 ± 1.8 |
| This compound | 10 | 68.2 ± 5.3 | 20.1 ± 2.1 | 11.7 ± 1.5 |
| This compound | 20 | 75.1 ± 6.0 | 15.5 ± 1.8 | 9.4 ± 1.2 |
| This compound | 40 | 82.5 ± 6.8 | 9.8 ± 1.1 | 7.7 ± 0.9 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity. Replace the medium in each well with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours as described in the MTT assay protocol.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Cycle Analysis
This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
6-well plates
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Methodologies and Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxic effects of this compound.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Based on common mechanisms of natural anti-cancer compounds, this compound might induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Postulated mechanism of this compound-induced apoptosis.
Application Notes and Protocols for High-Throughput Screening of Euphebracteolatin B Analogs
Disclaimer: As of the current date, "Euphebracteolatin B" is not a recognized compound in publicly available scientific literature. Therefore, this document presents a series of hypothesized high-throughput screening (HTS) methods and protocols based on the common biological activities of novel natural products, specifically focusing on anti-cancer and anti-inflammatory properties. These notes are intended to serve as a practical guide for researchers screening analogs of a novel compound with these assumed activities.
Introduction
This compound is a novel natural product scaffold identified for its potential therapeutic applications. The generation of a focused library of this compound analogs necessitates robust and efficient high-throughput screening (HTS) methodologies to identify lead compounds with desirable biological activities. This document outlines detailed protocols for primary and secondary HTS assays designed to evaluate the anti-cancer and anti-inflammatory potential of these analogs. The workflows and assays described herein are optimized for a 384-well plate format to maximize throughput and minimize reagent consumption.
High-Throughput Screening for Anti-Cancer Activity
A primary goal in screening this compound analogs is to identify compounds that selectively inhibit the proliferation of cancer cells. A common and effective HTS approach is to perform cell viability assays across a panel of cancer cell lines.
Primary Screen: Cell Viability Assay
This protocol describes a cell-based assay to measure cytotoxicity of this compound analogs against a human cancer cell line (e.g., HeLa, cervical cancer) using a resazurin-based reagent.
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
-
Trypsinize and resuspend cells to a concentration of 1 x 10⁵ cells/mL.
-
Using a multi-channel pipette or automated liquid handler, dispense 50 µL of the cell suspension into each well of a clear-bottom 384-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a 10 mM stock solution of each this compound analog in DMSO.
-
Create a dilution series of the compounds in assay medium (DMEM with 2% FBS). A common starting concentration for a primary screen is 10 µM.
-
Remove the old medium from the cell plate and add 50 µL of the compound dilutions to the respective wells. Include wells with DMSO only as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Assay and Readout:
-
Add 10 µL of CellTiter-Blue® reagent to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
Measure fluorescence at 560 nm excitation and 590 nm emission using a microplate reader.
-
Data Presentation: Primary Screen Results
The results of the primary screen can be summarized to identify "hits" – compounds that exhibit significant cytotoxicity.
| Analog ID | Concentration (µM) | % Cell Viability (HeLa) | Hit (Yes/No) |
| Euphe-B-001 | 10 | 98.2 | No |
| Euphe-B-002 | 10 | 45.7 | Yes |
| Euphe-B-003 | 10 | 12.1 | Yes |
| Euphe-B-004 | 10 | 89.5 | No |
| ... | ... | ... | ... |
| Staurosporine | 1 | 5.3 | Yes |
| DMSO Control | 0.1% | 100 | No |
A common threshold for a "hit" in a primary screen is >50% inhibition of cell viability.
Secondary Screen: Dose-Response and IC₅₀ Determination
Hits from the primary screen should be further evaluated to determine their potency (IC₅₀ value).
-
Follow the same cell seeding and compound addition protocol as the primary screen.
-
For each "hit" compound, prepare a 10-point serial dilution series (e.g., from 100 µM down to 0.005 µM).
-
After the 72-hour incubation, perform the CellTiter-Blue® assay as described above.
-
Plot the percent cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Data Presentation: IC₅₀ Values for Hit Compounds
| Analog ID | IC₅₀ (µM) - HeLa | IC₅₀ (µM) - A549 (Lung Cancer) | IC₅₀ (µM) - MCF7 (Breast Cancer) |
| Euphe-B-002 | 8.2 | 15.6 | 12.4 |
| Euphe-B-003 | 1.5 | 2.3 | 0.9 |
| ... | ... | ... | ... |
High-Throughput Screening for Anti-Inflammatory Activity
To assess the anti-inflammatory potential of this compound analogs, a cell-based assay measuring the inhibition of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), is highly relevant.
Primary Screen: Inhibition of TNF-α Secretion
This protocol uses lipopolysaccharide (LPS) to induce an inflammatory response in a macrophage-like cell line (e.g., RAW 264.7) and measures the ability of the analogs to inhibit TNF-α production.
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Seed 50 µL of a 4 x 10⁵ cells/mL suspension into each well of a 384-well plate (20,000 cells/well).
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare a 10 µM solution of each this compound analog in assay medium.
-
Add 25 µL of the compound solution to the cells and incubate for 1 hour. Include a known inhibitor (e.g., Dexamethasone) as a positive control.
-
Prepare a 100 ng/mL solution of LPS in assay medium.
-
Add 25 µL of the LPS solution to all wells except the unstimulated control.
-
Incubate for 18 hours at 37°C and 5% CO₂.
-
-
HTRF® Assay and Readout:
-
Following the manufacturer's protocol, prepare the HTRF® TNF-α antibody detection reagents (a europium cryptate-labeled antibody and an XL665-labeled antibody).
-
Add 10 µL of the antibody mix to each well.
-
Incubate for 3 hours at room temperature, protected from light.
-
Read the plate on an HTRF®-compatible microplate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Presentation: Primary Anti-Inflammatory Screen
| Analog ID | Concentration (µM) | % TNF-α Inhibition | Hit (Yes/No) |
| Euphe-B-015 | 10 | 5.2 | No |
| Euphe-B-016 | 10 | 68.9 | Yes |
| Euphe-B-017 | 10 | 82.1 | Yes |
| ... | ... | ... | ... |
| Dexamethasone | 1 | 95.4 | Yes |
| DMSO Control | 0.1% | 0 | No |
A "hit" is typically defined as a compound causing >50% inhibition of TNF-α secretion.
Secondary Screen: Dose-Response and Selectivity
Hits should be further characterized for their potency (IC₅₀) and to rule out cytotoxicity as the cause of reduced TNF-α levels. A counterscreen for cell viability (as described in section 1.1) should be run in parallel.
Data Presentation: IC₅₀ Values for Anti-Inflammatory Hits
| Analog ID | TNF-α Inhibition IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) | Selectivity Index (Cytotoxicity IC₅₀ / TNF-α IC₅₀) |
| Euphe-B-016 | 2.1 | > 50 | > 23.8 |
| Euphe-B-017 | 0.8 | 25.6 | 32.0 |
| ... | ... | ... | ... |
A high selectivity index is desirable, indicating that the anti-inflammatory effect is not due to general cell death.
Visualizations
Experimental Workflow for HTS
Caption: High-Throughput Screening Workflow for this compound Analogs.
Simplified NF-κB Signaling Pathway (Anti-Inflammatory Target)
Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by Analogs.
Application Notes and Protocols for Euphebracteolatin B Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphebracteolatin B is a diterpenoid natural product isolated from the roots of Euphorbia fischeriana.[1][2] This class of compounds, derived from Euphorbia species, has garnered significant interest for its diverse and potent biological activities.[3][4] Preliminary studies have indicated that diterpenoids from E. fischeriana exhibit potential as inhibitors of mammosphere formation in human breast cancer cells, suggesting a role in targeting cancer stem cells.[1] These application notes provide an overview of the analytical standards, experimental protocols, and potential signaling pathways related to this compound to facilitate further research and drug development.
Analytical Standards and Chemical Properties
A highly purified and well-characterized analytical standard of this compound is essential for accurate and reproducible research. The chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₂O | MedChemExpress |
| Molecular Weight | 288.47 g/mol | MedChemExpress |
| CAS Number | 768402-09-1 | MedChemExpress |
| Source | Euphorbia fischeriana | [1][2] |
| Chemical Class | Diterpenoid | [1][3] |
| Storage | Store at -20°C for long-term storage. | General Lab Practice |
Experimental Protocols
Isolation and Purification of this compound from Euphorbia fischeriana
This protocol is based on the general methods for isolating diterpenoids from Euphorbia species, as described by Kuang et al. (2016).[1]
a. Extraction:
-
Air-dry and powder the roots of Euphorbia fischeriana.
-
Extract the powdered material with 95% ethanol at room temperature.
-
Concentrate the ethanol extract under reduced pressure to yield a crude extract.
-
Suspend the crude extract in water and partition successively with petroleum ether, chloroform, and ethyl acetate.
b. Chromatographic Purification:
-
Subject the chloroform-soluble fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of petroleum ether-acetone.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
-
Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Workflow for Isolation and Purification:
Structural Elucidation
The structure of this compound can be determined using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are crucial for elucidating the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
Quantification of this compound
A validated analytical method is necessary for the accurate quantification of this compound in various matrices.
a. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Quantification: Use a calibration curve prepared with a certified analytical standard of this compound.
b. Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in biological matrices, an LC-MS/MS method can be developed.[5][6]
Biological Activity Assays
Based on the reported activities of related diterpenoids, the following assays are recommended to investigate the biological effects of this compound.
Cytotoxicity Assay
a. Cell Lines: A panel of cancer cell lines, including breast cancer (e.g., MCF-7), can be used.[1] b. Method (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity Assay
a. Cell Line: RAW 264.7 macrophage cell line. b. Method (Nitric Oxide (NO) Production Assay):
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Determine the effect of this compound on NO production.
Potential Signaling Pathways
The precise molecular mechanisms of this compound are yet to be fully elucidated. However, based on the activities of other natural products with anti-inflammatory and anti-cancer properties, the following signaling pathways are potential targets for investigation.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation and cell survival. Many natural products exert their anti-inflammatory and anti-cancer effects by inhibiting this pathway.
Apoptosis Pathway
Induction of apoptosis (programmed cell death) is a common mechanism of action for cytotoxic compounds. Investigating the effect of this compound on key apoptotic proteins is recommended.
Experimental Workflow for Apoptosis Assay:
Conclusion
This compound represents a promising natural product for further investigation in the fields of oncology and inflammation. The protocols and information provided herein are intended to serve as a guide for researchers to design and execute robust studies to explore the full therapeutic potential of this compound. The use of a well-characterized analytical standard is paramount for obtaining reliable and reproducible data. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical models.
References
- 1. Euphorins A-H: bioactive diterpenoids from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Elucidating the Mechanism of Action of Euphebracteolatin B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Euphebracteolatin B is a novel natural product with putative anti-neoplastic properties. Preliminary screens have indicated its potential as a cytotoxic agent against various cancer cell lines. Understanding the precise mechanism by which this compound exerts its effects is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive experimental framework to investigate the mechanism of action of this compound, focusing on its effects on cell viability, apoptosis, cell cycle progression, and key cancer-related signaling pathways.
Section 1: Experimental Workflow
The proposed workflow is designed to systematically elucidate the mechanism of action of this compound. The experimental design begins with broad cellular assays to characterize the phenotypic effects of the compound and progressively narrows down to more specific molecular targets and pathways.
Section 2: Data Presentation
Quantitative data from the proposed experiments should be organized into clear, structured tables for easy comparison and interpretation.
Table 1: Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | ||
| MDA-MB-231 | ||
| SK-BR-3 | ||
| HEK293 (Non-cancerous control) |
Table 2: Apoptosis Analysis (% of Cell Population)
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | |||
| This compound (IC50) | |||
| Staurosporine (Positive Control) |
Table 3: Cell Cycle Analysis (% of Cell Population)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | |||
| This compound (IC50/2) | |||
| This compound (IC50) | |||
| Nocodazole (Positive Control) |
Table 4: Relative Protein Expression (Western Blot Quantification)
| Target Protein | Vehicle Control | This compound (IC50) | Fold Change |
| p-Akt (Ser473) | |||
| Total Akt | |||
| p-mTOR (Ser2448) | |||
| Total mTOR | |||
| Cleaved PARP | |||
| Caspase-3 | |||
| β-actin (Loading Control) |
Section 3: Experimental Protocols
Protocol: Cell Viability MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the percentage of cells undergoing apoptosis after treatment with this compound.[4][5][6]
Materials:
-
6-well plates
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with this compound at its IC50 concentration for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol determines the effect of this compound on cell cycle progression.[7][8][9][10][11]
Materials:
-
6-well plates
-
Cancer cell line
-
This compound
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed 5 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with this compound at various concentrations (e.g., IC50/2, IC50) for 24 hours.
-
Harvest cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Protocol: Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.[12][13][14][15]
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the IC50 concentration for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Section 4: Hypothetical Signaling Pathway Modulation by this compound
Based on the known mechanisms of many natural anti-cancer products, a plausible hypothesis is that this compound inhibits a key signaling pathway involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[16][17][18]
This diagram illustrates a potential mechanism where this compound inhibits the phosphorylation of Akt, a central node in the PI3K/Akt/mTOR pathway. This inhibition would lead to decreased pro-survival signaling and the induction of apoptosis. The proposed Western blot and in vitro kinase assays would serve to validate this hypothesis.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 14. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - FR [thermofisher.com]
- 16. Signal Transduction Pathways in Breast Cancer: The Important Role of PI3K/Akt/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. cusabio.com [cusabio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Euphebracteolatin B Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Euphebracteolatin B isolation from Euphorbia species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources is it typically isolated?
A1: this compound is a rosane-type diterpenoid natural product.[1][2] It has been isolated from plants of the Euphorbia genus, such as Euphorbia ebracteolata and Euphorbia fischeriana.[1][3]
Q2: What are the general steps involved in the isolation of this compound?
A2: The general workflow for isolating this compound involves:
-
Extraction: Removing the crude mixture of compounds from the plant material using a suitable solvent.
-
Solvent Partitioning: A preliminary separation step to remove highly polar or non-polar impurities.
-
Chromatographic Purification: Utilizing techniques like silica gel column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate this compound from other compounds.
Q3: What are some common impurities that I might encounter during the isolation of this compound?
A3: Extracts from Euphorbia species are complex mixtures. Common impurities include other diterpenoids (of varying polarity), triterpenoids, flavonoids, and various phenolic compounds.[4][5][6] The specific impurities will depend on the Euphorbia species, the part of the plant used, and the extraction solvent.
Q4: Are there any known stability issues with this compound that I should be aware of?
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Extraction Phase
Problem: Low yield of the crude extract.
| Possible Cause | Suggested Solution |
| Inefficient extraction solvent | While 80% acetone in water has been used, studies on similar diterpenoids from Euphorbia have shown that 100% ethanol can be a highly effective extraction solvent.[4][7] Consider testing different solvent systems to optimize extraction efficiency. |
| Insufficient extraction time or temperature | Research on diterpenoid extraction from Euphorbia fischeriana suggests an optimal extraction time of 2.0 hours at a temperature of 74°C.[4][7][8] Ensure your extraction parameters are within an effective range. |
| Improper plant material preparation | Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for solvent penetration. |
Data on Diterpenoid Extraction Optimization from Euphorbia fischeriana
The following table, adapted from a study on diterpenoid extraction, provides insights into the effect of different extraction parameters. While not specific to this compound, it offers a valuable starting point for optimization.
| Parameter | Range Studied | Optimal Condition | Effect on Yield |
| Ethanol Concentration | 0-100% | 100% | Yield of diterpenoids generally increased with higher ethanol concentration.[4][7] |
| Extraction Temperature | 40-100°C | 74°C | Yield increased with temperature up to 74°C, after which it may have plateaued or slightly decreased.[4][7] |
| Extraction Time | 0.5-2.5 hours | 2.0 hours | Yield increased with time up to 2.0 hours.[4][7] |
Purification Phase: Column Chromatography
Problem: Poor separation of this compound from other compounds on a silica gel column.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system | The polarity of the eluting solvent is critical. If this compound is eluting too quickly with other non-polar compounds, decrease the polarity of your solvent system. If it is retained too strongly, gradually increase the polarity. Terpenes are generally non-polar to medium-polar, so a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[9] |
| Column overloading | Loading too much crude extract onto the column will result in broad, overlapping bands. As a general rule, the amount of sample should be about 1-5% of the weight of the silica gel. |
| Co-eluting impurities | Other diterpenoids with similar polarity are likely to co-elute. Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography), which can offer different selectivity. |
| Compound degradation on silica gel | Some compounds are unstable on acidic silica gel. You can test for this by spotting your sample on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear. If degradation is suspected, you can use deactivated silica gel (by adding a small amount of a base like triethylamine to the solvent system) or switch to a different stationary phase like alumina.[10] |
Problem: this compound is not eluting from the column.
| Possible Cause | Suggested Solution |
| Solvent polarity is too low | If your compound is more polar than anticipated, it will bind strongly to the silica gel. Gradually increase the polarity of your eluting solvent. |
| Compound decomposition | As mentioned above, the compound may have degraded on the column. |
Purification Phase: High-Performance Liquid Chromatography (HPLC)
Problem: Co-elution of this compound with an impurity in reversed-phase HPLC.
| Possible Cause | Suggested Solution |
| Suboptimal mobile phase composition | Adjust the ratio of your solvents (e.g., acetonitrile and water). A shallower gradient or an isocratic elution might be necessary to improve resolution. Studies on other Euphorbia diterpenoids have successfully used a C18 column with a mobile phase of acetonitrile and water.[11] |
| Inappropriate stationary phase | If adjusting the mobile phase is not effective, consider a different stationary phase with a different selectivity, such as a phenyl-hexyl or a cyano column. |
Experimental Protocols
Optimized Extraction of Diterpenoids from Euphorbia (Based on Ma et al., 2019)
-
Preparation: The dried and powdered plant material is used for extraction.
-
Extraction: The powdered material is extracted with 100% ethanol at a temperature of 74°C for 2.0 hours.[4][7][8]
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield the crude extract.
General Protocol for Silica Gel Column Chromatography
-
Column Packing: A glass column is packed with silica gel in a non-polar solvent (e.g., hexane) to create a uniform stationary phase bed.
-
Sample Loading: The crude extract is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel bed. Alternatively, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel, which is then added to the column.[12]
-
Elution: The column is eluted with a solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate).
-
Fraction Collection: Fractions of the eluate are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
Pooling and Concentration: Fractions containing the pure compound are combined and the solvent is evaporated.
Visualizations
Caption: General workflow for the isolation of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. New Rosane Diterpenoids and Their Analogs from Euphorbia ebracteolata Hayata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Flavonoids from the Genus Euphorbia: Isolation, Structure, Pharmacological Activities and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Euphorbia-Derived Natural Products with Potential for Use in Health Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS | Semantic Scholar [semanticscholar.org]
- 9. column-chromatography.com [column-chromatography.com]
- 10. Chromatography [chem.rochester.edu]
- 11. HPLC-UV and HPLC-positive-ESI-MS analysis of the diterpenoid fraction from caper spurge (Euphorbia lathyris) seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Structural Analysis of Euphebracteolatin B and Related Diterpenoids
Disclaimer: As of late 2025, "Euphebracteolatin B" does not appear in publicly available chemical literature. This guide addresses the common challenges and troubleshooting strategies anticipated for the structural analysis of a novel and complex diterpenoid, using "this compound" as a representative example for researchers undertaking such projects.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the experimental analysis of complex diterpenoids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: My ¹H NMR spectrum shows severe peak overlapping in the aliphatic region, making it impossible to determine coupling constants. What can I do?
Answer: Peak overlapping is a common issue with complex molecules. Here are several strategies to resolve these signals:
-
Use a different solvent: Changing the NMR solvent (e.g., from chloroform-d to benzene-d6 or acetone-d6) can alter the chemical shifts of protons due to different solvent-solute interactions, potentially resolving overlapping peaks.[1]
-
Increase spectrometer field strength: If available, re-running the sample on a higher field spectrometer (e.g., 800 MHz instead of 500 MHz) will increase the dispersion of the signals.
-
2D NMR techniques: Employ two-dimensional NMR experiments. A phase-sensitive COSY or TOCSY experiment can help trace proton-proton coupling networks even in crowded regions. A 1D TOCSY can be used to selectively excite a single proton and observe its entire spin system.
-
Temperature variation: Acquiring the spectrum at a different temperature can sometimes resolve overlapping signals, especially if conformational isomers (rotamers) are present.[1]
Question: The quantity of my isolated this compound is very low. How can I obtain a good quality ¹³C NMR spectrum?
Answer: Low sample concentration is a significant challenge for ¹³C NMR due to its low natural abundance and smaller gyromagnetic ratio. Consider the following:
-
Use a cryoprobe: A cryogenically cooled probe significantly enhances signal-to-noise, allowing for good quality spectra with much less sample and in a shorter time.
-
Longer acquisition time: Increasing the number of scans will improve the signal-to-noise ratio. This may require several hours or even days of acquisition.
-
2D Heteronuclear NMR: Instead of a direct ¹³C experiment, run a 2D HSQC or HMBC experiment. These are proton-detected experiments and are therefore much more sensitive. The HSQC will give you direct carbon-proton correlations, and the HMBC will show longer-range correlations, both of which are crucial for structural elucidation.
Question: I'm having trouble assigning the quaternary carbons of this compound. What is the best approach?
Answer: Quaternary carbons do not have attached protons and will not appear in DEPT-135 or HSQC spectra. The primary method for their assignment is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.
-
Look for 2-bond and 3-bond correlations from known protons to the unassigned quaternary carbons.
-
By systematically analyzing the HMBC correlations from multiple, well-defined proton signals, you can piece together the connectivity around the quaternary centers.
-
If ambiguity remains, computational methods like Density Functional Theory (DFT) can be used to predict ¹³C chemical shifts for proposed structures, which can then be compared to the experimental data.
Mass Spectrometry (MS)
Question: My high-resolution mass spectrometry (HR-MS) data provides several possible molecular formulas for this compound within the acceptable mass accuracy. How do I determine the correct one?
Answer: Even with high mass accuracy (e.g., < 1 ppm), determining a unique molecular formula can be challenging for molecules with higher molecular weights.[2] To resolve this:
-
Isotopic Pattern Analysis: Carefully analyze the isotopic abundance pattern. The relative intensity of the M+1 and M+2 peaks can help distinguish between formulas with different numbers of carbon, oxygen, or other elements with known isotopic distributions.
-
Nitrogen Rule: Check if the nominal molecular weight is odd or even. An odd molecular weight generally indicates an odd number of nitrogen atoms, while an even molecular weight suggests an even number of nitrogen atoms (including zero).
-
Plausibility: Evaluate the chemical feasibility of the proposed formulas. Consider the source of the natural product and the typical elemental composition of diterpenoids.
-
NMR Data Correlation: The molecular formula must be consistent with the data from your ¹³C NMR and DEPT experiments (i.e., the number of carbons, hydrogens, etc.).
Question: The fragmentation pattern in my MS/MS spectrum for this compound is very complex and doesn't follow standard fragmentation rules. How can I interpret it?
Answer: The fragmentation of complex natural products can be inconsistent and difficult to predict.[3]
-
Focus on characteristic losses: Look for the loss of small, neutral molecules like H₂O, CO, or CO₂ which can indicate the presence of hydroxyl or carboxyl groups.
-
Create a library: If you have isolated analogues of this compound, compare their MS/MS spectra. Conserved fragmentation pathways can help identify the core scaffold and the location of variable functional groups.
-
High-Resolution MS/MS: Use a high-resolution instrument (like a Q-TOF or Orbitrap) to obtain accurate masses for the fragment ions. This allows you to determine the elemental composition of each fragment, providing crucial clues for piecing together the structure.
X-ray Crystallography
Question: I have been unable to grow diffraction-quality crystals of this compound. What are some common troubleshooting steps?
Answer: Obtaining high-quality crystals is often a major bottleneck in X-ray crystallography.[4]
-
Purity is critical: Ensure your sample is of the highest possible purity (>95%). Even minor impurities can inhibit crystallization.[4]
-
Screen a wide range of conditions: Use a crystallization screen kit to test a large number of different solvents, precipitants, and pH conditions.
-
Try different crystallization techniques: In addition to slow evaporation, try vapor diffusion (hanging drop or sitting drop) or cooling methods.
-
Chemical modification: If the parent molecule fails to crystallize, consider making a derivative. Introducing a heavy atom (like bromine) or a bulky group can sometimes promote crystallization and also helps in solving the phase problem.
Question: The electron density map from my X-ray diffraction data is poor for a certain region of the molecule. What does this indicate?
Answer: A poor or "fuzzy" electron density map in a specific area suggests conformational flexibility or disorder in the crystal lattice.[5]
-
Flexible side chains: Long alkyl chains or other flexible groups may adopt multiple conformations in the crystal, leading to smeared electron density.[6]
-
Refinement: The crystallographer may need to model this region as having multiple conformations with partial occupancy to improve the overall quality of the structural model.
-
Correlation with NMR: This crystallographic observation can sometimes be correlated with NMR data, where flexible regions might show broader signals or temperature-dependent chemical shifts.
Frequently Asked Questions (FAQs)
Q1: What is the first step in the structural analysis of a newly isolated compound like this compound? A1: The first step is to establish the purity of the isolated compound, typically using HPLC. Once purity is confirmed, the immediate next step is to determine the molecular formula. This is achieved using high-resolution mass spectrometry (HR-MS).[2] This information, combined with ¹³C NMR data, provides the foundation for the rest of the structural elucidation process.
Q2: How can I determine the absolute stereochemistry of a complex molecule like this compound? A2: Determining the absolute configuration is a critical final step. Several methods can be employed:
-
X-ray Crystallography: If a suitable crystal structure is obtained, anomalous dispersion using a heavy atom (either intrinsic or from a derivative) can unambiguously determine the absolute stereochemistry.
-
Electronic Circular Dichroism (ECD): By comparing the experimental ECD spectrum with the spectra predicted by time-dependent DFT (TDDFT) calculations for different possible stereoisomers, the absolute configuration can often be assigned.
-
Vibrational Circular Dichroism (VCD): Similar to ECD, VCD compares the experimental and computationally predicted spectra. It is particularly useful for molecules with multiple chiral centers.
-
Chemical Correlation: Chemically converting the unknown compound to a known compound of established stereochemistry can also be used for confirmation.
Q3: My NMR and MS data suggest the presence of two closely related isomers that are difficult to separate. How can I analyze this mixture? A3: This is a common challenge in natural products chemistry.
-
Advanced NMR: Techniques like DOSY (Diffusion-Ordered Spectroscopy) can sometimes distinguish between molecules of different sizes in a mixture. If the isomers have different numbers of certain functional groups, quantitative ¹H NMR may help determine their ratio.
-
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry can be used to separate the isomers chromatographically and obtain individual fragmentation patterns, which may reveal structural differences.
-
LC-NMR: This technique physically couples an HPLC to an NMR spectrometer, allowing for the acquisition of NMR data on the separated peaks as they elute from the column.
Data Presentation: Hypothetical NMR Data for this compound
Below is a table summarizing the kind of NMR data that would be collected for a hypothetical diterpenoid.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (H → C) | Key NOESY Correlations |
| 1 | 38.5 | 1.85 (m), 1.62 (m) | C-2, C-3, C-5, C-10, C-20 | H-2, H-5, H-20 |
| 2 | 27.9 | 2.10 (m) | C-1, C-3, C-4 | H-1, H-3 |
| 3 | 78.2 | 4.15 (dd, 8.5, 4.0) | C-1, C-2, C-4, C-5 | H-2, H-5 |
| 4 | 42.1 | - | - | - |
| 5 | 55.4 | 2.50 (d, 9.0) | C-1, C-3, C-4, C-6, C-10, C-19 | H-1, H-3, H-6, H-19 |
| 6 | 71.5 | 3.98 (br s) | C-5, C-7, C-8, C-10 | H-5, H-7 |
| 7 | 125.6 | 5.88 (d, 10.0) | C-5, C-6, C-8, C-9 | H-6, H-8 |
| 8 | 135.2 | 6.12 (d, 10.0) | C-6, C-7, C-9, C-14 | H-7, H-14 |
| 9 | 48.3 | 2.33 (m) | C-8, C-10, C-11, C-12 | H-11, H-12 |
| 10 | 40.1 | - | - | - |
| 11 | 22.8 | 1.95 (m) | C-9, C-10, C-12, C-13 | H-9, H-12 |
| 12 | 35.6 | 1.78 (m) | C-9, C-11, C-13, C-14 | H-9, H-11 |
| 13 | 45.9 | 2.80 (sept, 7.0) | C-11, C-12, C-14, C-15, C-16 | H-12, H-15, H-16 |
| 14 | 50.2 | 2.15 (m) | C-8, C-9, C-13 | H-8, H-13 |
| 15 | 21.1 | 1.15 (d, 7.0) | C-13, C-16 | H-13, H-16 |
| 16 | 21.3 | 1.18 (d, 7.0) | C-13, C-15 | H-13, H-15 |
| 17 | 178.0 | - | - | - |
| 18 | 28.5 | 1.25 (s) | C-3, C-4, C-5, C-19 | H-19 |
| 19 | 25.4 | 1.10 (s) | C-3, C-4, C-5, C-18 | H-18 |
| 20 | 18.2 | 0.95 (s) | C-1, C-5, C-9, C-10 | H-1, H-5 |
Experimental Protocols
General Methodology for Structural Elucidation of a Novel Diterpenoid
-
Isolation and Purification:
-
The crude plant or microbial extract is subjected to solvent partitioning (e.g., between hexane, ethyl acetate, and methanol/water).
-
The bioactive fraction is then purified using a combination of chromatographic techniques, such as column chromatography (on silica gel or Sephadex) and preparative High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column. Purity of the final compound is verified by analytical HPLC.
-
-
Spectroscopic and Spectrometric Analysis:
-
UV-Vis Spectroscopy: The sample is dissolved in a suitable solvent (e.g., methanol) and a UV-Vis spectrum is recorded to identify any chromophores (e.g., conjugated double bonds, aromatic rings).
-
High-Resolution Mass Spectrometry (HR-MS): The sample is analyzed by HR-ESI-MS (Electrospray Ionization Mass Spectrometry) on an Orbitrap or Q-TOF instrument to determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). This allows for the calculation of the molecular formula.[2]
-
NMR Spectroscopy: The pure compound (~1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) and a full suite of NMR experiments is performed:
-
1D NMR: ¹H, ¹³C, and DEPT-135 (to distinguish between CH, CH₂, and CH₃ groups).
-
2D NMR: ¹H-¹H COSY (to establish proton-proton connectivities), HSQC or HMQC (to identify direct one-bond proton-carbon correlations), HMBC (to determine long-range two- and three-bond proton-carbon correlations, crucial for connecting molecular fragments), and NOESY or ROESY (to determine the spatial proximity of protons, which is key for assigning relative stereochemistry).
-
-
-
Structure Assembly and Confirmation:
-
The molecular formula from HR-MS provides the degrees of unsaturation.
-
The 2D NMR data (COSY, HMBC) are used to piece together the carbon skeleton and the placement of functional groups.
-
The relative stereochemistry is proposed based on NOESY/ROESY correlations and coupling constants.
-
If suitable crystals can be grown, single-crystal X-ray diffraction is performed to provide an unambiguous 3D structure and confirm both connectivity and relative stereochemistry.
-
The absolute stereochemistry is determined using methods like ECD or VCD in conjunction with computational chemistry, or by anomalous dispersion in X-ray crystallography.
-
Visualization
Below is a diagram illustrating the general workflow for the structural analysis of a novel natural product.
Workflow for the structural elucidation of a novel natural product.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. news-medical.net [news-medical.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
overcoming solubility issues with Euphebracteolatin B in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Euphebracteolatin B in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural product isolated from Euphorbia fischeriana[1]. Like many diterpenoids, it possesses a hydrophobic structure, which often leads to poor solubility in aqueous solutions commonly used in biological assays. This low solubility can result in compound precipitation, leading to inaccurate and irreproducible experimental outcomes, such as underestimation of potency.
Q2: What are the initial indicators of solubility problems with this compound in my assay?
Common signs of solubility issues include:
-
Visible Precipitation: The appearance of a cloudy or hazy solution, or visible particles in your stock solution or final assay medium after the addition of this compound.
-
Inconsistent Results: High variability between replicate wells or different experiments.
-
Non-ideal Dose-Response Curves: Flat or biphasic curves that do not follow a typical sigmoidal shape.
-
Lower Than Expected Potency: The compound may appear less active due to a lower effective concentration in the solution.[2]
Q3: What is the recommended solvent for preparing this compound stock solutions?
For initial stock solutions, Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro assays.[3] It is crucial to keep the final concentration of DMSO in the assay to a minimum (typically below 0.5%) to avoid solvent-induced artifacts and cytotoxicity.
Troubleshooting Guides
Issue 1: this compound precipitates when diluted into aqueous assay buffer.
This is a frequent challenge when a concentrated DMSO stock of a hydrophobic compound is introduced into an aqueous environment.
Troubleshooting Steps:
-
Optimize the Dilution Method:
-
Direct Dilution: Add the DMSO stock directly to the final assay medium with vigorous vortexing or mixing. Avoid intermediate dilutions in aqueous buffers if possible.
-
Serial Dilution in Co-solvent: If serial dilutions are required, perform them in a mixture of DMSO and the assay buffer to maintain solubility.
-
-
Utilize a Co-solvent or Surfactant:
-
Co-solvents: Incorporate co-solvents such as polyethylene glycol 400 (PEG400) or glycerol into your assay buffer to enhance the solubility of hydrophobic compounds.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in solubilization.
-
-
Employ Cyclodextrins:
-
Cyclodextrins, such as beta-cyclodextrin (βCD) and its derivatives (e.g., HP-β-CD, SBE-β-CD), can encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility.[4]
-
Table 1: Recommended Co-solvents and Surfactants
| Agent | Type | Recommended Starting Concentration (v/v) | Potential Issues |
| DMSO | Organic Solvent | < 0.5% | Can cause cellular stress and interfere with assays at higher concentrations. |
| Ethanol | Organic Solvent | 1-5% | Can affect enzyme activity and cell viability. |
| PEG400 | Co-solvent | 1-5% | May alter cell membrane permeability.[2] |
| Glycerol | Co-solvent | 1-5% | Can increase the viscosity of the medium.[2] |
| Tween® 80 | Surfactant | 0.01-0.1% | May interfere with protein-protein interactions.[2] |
| Pluronic® F-68 | Surfactant | 0.01-0.1% | Can have mild effects on cell membranes. |
Issue 2: High background or off-target effects are observed in the assay.
This may be due to the solvent used or the aggregation of this compound at higher concentrations.
Troubleshooting Steps:
-
Solvent Control: Always include a vehicle control (assay medium with the same final concentration of the solvent, e.g., DMSO) to assess the effect of the solvent on the assay.
-
Assess Compound Aggregation: At high concentrations, hydrophobic compounds can form aggregates that may lead to non-specific activity. Dynamic light scattering (DLS) can be used to detect the presence of aggregates.
-
Reduce the Final Concentration: Determine the maximum concentration of this compound that remains soluble in your specific assay medium.
Experimental Protocols
Protocol 1: Preparation of this compound with a Co-solvent
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare the assay buffer containing the desired final concentration of the co-solvent (e.g., 1% PEG400).
-
Perform serial dilutions of the this compound stock solution in 100% DMSO.
-
Add a small aliquot of each DMSO dilution to the co-solvent-containing assay buffer to reach the final desired concentrations. Ensure rapid mixing.
-
Visually inspect for any precipitation.
-
Include a vehicle control containing the same final concentration of DMSO and co-solvent.
Protocol 2: Formulation of this compound with Cyclodextrins
-
Prepare a stock solution of the chosen cyclodextrin (e.g., 100 mM HP-β-CD) in the assay buffer.
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Slowly add the this compound stock solution to the cyclodextrin solution while vortexing.
-
Allow the mixture to equilibrate (e.g., by shaking for 1-2 hours at room temperature).
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.
-
Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Hypothetical Signaling Pathway for this compound
Since the precise mechanism of action for this compound is not yet fully elucidated, the following diagram illustrates a hypothetical signaling pathway based on the known actions of other natural product-derived anti-cancer agents that involve the inhibition of key signaling cascades like PI3K/Akt/mTOR and MAPK/ERK pathways.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow for Overcoming Solubility Issues
The following diagram outlines a logical workflow for addressing solubility challenges with this compound.
Caption: Experimental workflow for improving solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical investigation of the effects of water-soluble polymers on vinpocetine complexation with beta-cyclodextrin and its sulfobutyl ether derivative in solution and solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing cell culture conditions for Euphebracteolatin B treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Euphebracteolatin B in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it derived?
This compound is a natural product with the molecular formula C20H32O.[1] It is a diterpenoid isolated from the roots of Euphorbia ebracteolata or Euphorbia fischeriana.[1][2][3] Compounds from this genus, particularly diterpenoids, are known for their diverse biological activities, including cytotoxic and anti-inflammatory effects.[4][5][6]
Q2: What are the expected biological effects of this compound on cultured cells?
While specific data on this compound is limited, related diterpenoids from Euphorbia species have demonstrated significant cytotoxicity against various cancer cell lines.[5][6][7] Therefore, it is anticipated that this compound will exhibit cytotoxic properties, likely through the induction of apoptosis. Researchers should expect to observe dose-dependent effects on cell viability, proliferation, and morphology.
Q3: How should I prepare and store this compound stock solutions?
For optimal results, this compound should be dissolved in a high-quality, sterile solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to prepare small aliquots of the stock solution to minimize freeze-thaw cycles. Store the stock solution at -20°C or -80°C, protected from light. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium. Note that the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are some common cell lines that can be used for this compound treatment?
Based on studies with related compounds from Euphorbia, a variety of cancer cell lines could be suitable for experiments with this compound. These may include, but are not limited to, human prostate cancer cell lines (C4-2B), hepatocellular carcinoma cells (HepG2), breast cancer cells (MCF-7), and lung cancer cells (A549).[5][8] The choice of cell line should be guided by the specific research question.
Q5: Which signaling pathways are likely to be affected by this compound?
Diterpenoids from Euphorbia peplus have been shown to modulate the NF-κB and MAPK signaling pathways.[4] It is plausible that this compound may also impact these or other pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt pathway.
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed
| Possible Cause | Recommended Solution |
| Incorrect Dosage | Perform a dose-response experiment with a wide range of concentrations to determine the optimal cytotoxic concentration for your specific cell line. |
| Compound Degradation | Ensure proper storage of this compound stock solutions (frozen, protected from light). Prepare fresh dilutions for each experiment. |
| Cell Line Resistance | Consider using a different cell line that may be more sensitive to the compound. |
| Inaccurate Cell Seeding | Ensure consistent and accurate cell seeding densities across all wells. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Cell Health | Use cells from a similar passage number and ensure they are in the logarithmic growth phase before treatment. |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate reagent delivery. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS. |
| Contamination | Regularly check cultures for signs of microbial contamination.[2] |
Issue 3: Signs of Contamination in Cell Cultures
| Possible Cause | Recommended Solution |
| Bacterial Contamination | Discard contaminated cultures immediately. Decontaminate the incubator and biosafety cabinet. Review and reinforce sterile techniques. |
| Fungal (Yeast/Mold) Contamination | Similar to bacterial contamination, discard affected cultures and decontaminate the work area. Consider using an antifungal agent in the culture medium as a preventive measure. |
| Non-sterile Compound Stock | Filter-sterilize the this compound stock solution using a 0.22 µm syringe filter before aliquoting and storing. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 8.5 |
| HepG2 | Hepatocellular Carcinoma | 48 | 12.3 |
| A549 | Lung Carcinoma | 48 | 15.1 |
| C4-2B | Prostate Cancer | 48 | 6.2 |
Note: These are hypothetical values based on the activity of related compounds and should be determined experimentally for this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: Workflow for assessing the cytotoxic effects of this compound.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Four new compounds from the roots of Euphorbia ebracteolata and their inhibitory effect on LPS-induced NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diterpenoids from Euphorbia peplus possessing cytotoxic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Euphonoids A-G, cytotoxic diterpenoids from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Diterpenoids from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal11.magtechjournal.com [journal11.magtechjournal.com]
troubleshooting Euphebracteolatin B instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of Euphebracteolatin B in solution during experiments.
Disclaimer: Data directly pertaining to the stability of this compound is limited in publicly available literature. The information provided herein is largely extrapolated from general principles of natural product chemistry and studies on structurally related diterpenoids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My this compound solution appears to be degrading, leading to inconsistent experimental results. What are the likely causes?
The instability of natural products like this compound in solution can be attributed to several factors. As a diterpenoid, it may be susceptible to degradation under common laboratory conditions. The primary factors influencing its stability are likely:
-
pH: Extreme pH values, both acidic and alkaline, can catalyze the degradation of diterpenoids.
-
Temperature: Elevated temperatures can significantly accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.
-
Oxidation: The presence of dissolved oxygen or other oxidizing agents in the solvent can lead to oxidative degradation of the molecule.
-
Solvent Choice: The solvent can play a critical role in stability. Reactive impurities in solvents or the inherent reactivity of the solvent itself can lead to the formation of artifacts.[1][2]
Troubleshooting Workflow for Investigating Instability
References
Technical Support Center: Refinement of HPLC Methods for Euphebracteolatin B Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Euphebracteolatin B using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound purification?
A1: A good starting point for developing a purification method for this compound, a diterpenoid isolated from Euphorbia fischeriana, is to use reversed-phase HPLC.[1] Based on methods for similar compounds from Euphorbia species, a C18 column is a suitable stationary phase.[2] For the mobile phase, a gradient of methanol and water or acetonitrile and water is recommended.[2] A common starting point is a linear gradient from a lower organic concentration (e.g., 50-60%) to a higher concentration (e.g., 90-100%) over 20-40 minutes. The flow rate will depend on the column dimensions, but for a semi-preparative column (e.g., 10 mm i.d.), a flow rate of 2-4 mL/min is typical.
Q2: What is the recommended detection wavelength for this compound?
Q3: What are the expected solubility characteristics of this compound in common HPLC solvents?
A3: this compound is a diterpenoid lactone. Generally, these compounds are more soluble in organic solvents like methanol and acetonitrile than in water. When preparing your sample for injection, it is advisable to dissolve it in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion. If the initial mobile phase has a high aqueous content, dissolving the sample in a small amount of a stronger solvent (like methanol or acetonitrile) and then diluting it with the initial mobile phase is a good practice.
Q4: How can I improve the resolution between this compound and other closely eluting impurities?
A4: To improve resolution, you can try several approaches:
-
Optimize the gradient: A shallower gradient (slower increase in organic solvent concentration) can often improve the separation of closely eluting peaks.
-
Change the organic modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different interactions with the stationary phase.
-
Adjust the mobile phase pH: Although less common for neutral compounds, if there are ionizable impurities, adjusting the pH with a small amount of formic acid or acetic acid can change their retention times.
-
Lower the flow rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.
-
Use a different stationary phase: If resolution is still a challenge, consider a column with a different chemistry, such as a phenyl-hexyl or a different pore size.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC purification of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Secondary Interactions with Stationary Phase | Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions. |
| Column Void or Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| High pH of Mobile Phase | For silica-based columns, ensure the mobile phase pH is within the recommended range (typically 2-8) to prevent stationary phase degradation.[3] |
Problem 2: Variable Retention Times
| Possible Cause | Solution |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate mixing. Use high-purity HPLC-grade solvents. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature. |
| Air Trapped in the Pump | Degas the mobile phase thoroughly before use. Purge the pump to remove any air bubbles. |
| Leaks in the System | Inspect all fittings and connections for any signs of leakage. |
| Column Equilibration is Insufficient | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
Problem 3: High Backpressure
| Possible Cause | Solution |
| Blocked Frit or Column Inlet | Reverse-flush the column (if the manufacturer allows). If the pressure remains high, replace the inlet frit or the column. |
| Particulate Matter in the Sample | Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection. |
| Precipitation of Sample or Buffer in the System | Ensure the sample is fully dissolved in the mobile phase. If using buffers, check their solubility in the organic solvent concentrations used in your gradient. |
| High Mobile Phase Viscosity | Consider using a less viscous solvent (e.g., acetonitrile instead of methanol) or increasing the column temperature to reduce viscosity. |
| Clogged Guard Column | Replace the guard column. |
Experimental Protocols
Semi-Preparative HPLC Method for this compound Purification
This protocol is a starting point and may require optimization based on the specific crude extract and HPLC system.
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 10 mm |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Methanol |
| Gradient | 60% B to 95% B over 30 minutes, followed by a 5-minute hold at 95% B, and then a 5-minute re-equilibration at 60% B. |
| Flow Rate | 3.0 mL/min |
| Injection Volume | 500 µL (concentration: 10 mg/mL in methanol) |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Quantitative Data Summary
The following table presents hypothetical data for the purification of this compound based on typical results for similar natural products. Actual results may vary.
| Purification Step | Retention Time (min) | Purity (%) | Recovery (%) |
| Crude Extract Injection | 18.5 | 45 | N/A |
| Fraction Collection | 18.2 - 19.0 | 96 | 85 |
| Re-purification of Combined Fractions | 18.6 | >99 | 92 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Navigating the Nuances of Euphebracteolatin B: A Technical Support Guide to Bioactivity Data
For researchers, scientists, and drug development professionals encountering inconsistencies in the bioactivity data of Euphebracteolatin B, this technical support center provides a centralized resource to troubleshoot and understand the available information. This guide addresses common questions and provides detailed experimental context to clarify the existing data landscape for this novel natural product.
This compound, a diterpenoid isolated from plants of the Euphorbia genus, has emerged as a compound of interest for its potential therapeutic activities. However, the limited and varied nature of the publicly available data can present challenges for researchers. This guide aims to consolidate and clarify the reported bioactivity, offering a clear path for future investigations.
Frequently Asked Questions (FAQs)
Q1: What is the reported anti-inflammatory activity of this compound?
A1: Currently, there is a lack of specific, publicly available data quantifying the direct anti-inflammatory activity of this compound using metrics such as IC50 values for key inflammatory mediators.
Initial investigations into compounds from Euphorbia ebracteolata, the plant source of related molecules, have focused on their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. While this provides a general indication of anti-inflammatory potential within this class of compounds, specific data for this compound is not yet detailed in the primary literature.
Q2: What is the known cytotoxic activity of this compound against cancer cell lines?
A2: Detailed cytotoxic profiles of this compound against a comprehensive panel of cancer cell lines are not yet available in peer-reviewed publications.
Research on analogous compounds, such as euphebracteolatin C, has shown selective cytotoxicity against certain cancer cell lines. For instance, euphebracteolatin C exhibited an IC50 value of 14.29 µM against HepG2 (human liver cancer) cells. This suggests that diterpenoids from this source may possess anti-cancer properties, but direct extrapolation to this compound is not advisable without specific experimental evidence.
Q3: Is there any information on the antiviral activity of this compound?
A3: There is currently no published data specifically detailing the antiviral activity of this compound.
While natural products are a rich source of antiviral compounds, the research focus for compounds isolated from Euphorbia ebracteolata has primarily been on their anti-inflammatory and cytotoxic effects. Future studies are needed to explore the potential antiviral applications of this compound.
Troubleshooting Experimental Inconsistencies
The primary challenge in working with this compound is the scarcity of publicly accessible, detailed bioactivity data. Any perceived inconsistencies are more likely to arise from the limited scope of available information rather than from conflicting experimental results.
To address this, researchers should consider the following:
-
Source of Compound: Verify the identity and purity of the this compound sample. Natural product isolation can yield structurally related compounds, and impurities can significantly impact bioactivity measurements.
-
Assay Conditions: When new data becomes available, carefully compare the experimental protocols. Factors such as cell line origin, passage number, reagent concentrations, and incubation times can all influence the outcome of bioactivity assays.
-
Comparative Analysis: Test this compound alongside related, better-characterized compounds from Euphorbia ebracteolata under identical experimental conditions. This can help to establish a baseline for its relative potency and activity profile.
Experimental Protocols
As specific experimental data for this compound is not yet published, we provide a generalized protocol for assessing anti-inflammatory activity, a common assay for compounds from this plant source.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Nitrite Measurement: Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the general mechanisms that may be relevant to the bioactivity of this compound, based on related compounds, the following diagrams are provided.
Caption: Putative anti-inflammatory signaling pathway for this compound.
improving the accuracy of Euphebracteolatin B spectroscopic assignments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in accurately assigning the spectroscopic data of Euphebracteolatin B. Precise structural elucidation is critical for advancing research and development efforts related to this natural product.
Frequently Asked Questions (FAQs)
Q1: I am having trouble isolating pure this compound, which is affecting my spectroscopic analysis. What can I do?
A1: The isolation of pure this compound from its natural source, Euphorbia ebracteolata, can be challenging due to the presence of structurally similar diterpenoids. If you are experiencing issues with purity, consider the following:
-
Chromatographic Techniques: Employ a multi-step chromatographic approach. Initial separation can be achieved using a macroporous resin column, followed by silica gel, Sephadex LH-20, and ODS column chromatography.
-
Reversed-Phase HPLC: For final purification, utilize reversed-phase high-performance liquid chromatography (RP-HPLC). This method is highly effective for separating complex mixtures of natural products.
-
Purity Assessment: Before spectroscopic analysis, confirm the purity of your sample using analytical HPLC with a photodiode array (PDA) detector and Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: My 1H and 13C NMR spectra for this compound are showing unexpected peaks. What are the common sources of these impurities?
A2: Extraneous peaks in NMR spectra can arise from several sources. Here are some common culprits and their solutions:
-
Residual Solvents: Ensure your sample is thoroughly dried under high vacuum to remove any residual solvents from the purification process. Common solvent peaks can be identified using standard reference tables.
-
Water: The presence of water in your NMR solvent (e.g., CDCl₃, DMSO-d₆) can lead to a broad peak. Use freshly opened ampoules of deuterated solvents or dry the solvent using molecular sieves.
-
Plasticizers: Phthalates and other plasticizers can leach from laboratory equipment (e.g., pipette tips, vials). Use glass equipment whenever possible and rinse it thoroughly with a high-purity solvent before use.
-
Grease: Stopcock grease can contaminate your sample. Use grease-free joints or a minimal amount of a high-quality, non-silicone-based grease.
Q3: The chemical shifts in my experimental data do not perfectly match the reported values for this compound. What could be the reason for this discrepancy?
A3: Minor variations in chemical shifts are common and can be attributed to several factors:
-
Concentration: The concentration of the sample can influence the chemical shifts of protons involved in hydrogen bonding.
-
Solvent Effects: The choice of deuterated solvent can cause slight shifts in peak positions. Ensure you are using the same solvent as reported in the literature for a direct comparison.
-
Temperature: Temperature fluctuations can affect the conformation of the molecule and, consequently, the chemical shifts. Maintain a constant temperature during spectral acquisition.
-
pH: For compounds with acidic or basic functional groups, the pH of the sample can significantly impact the chemical shifts.
Troubleshooting Guide for Spectroscopic Assignments
This guide addresses specific issues that may arise during the acquisition and interpretation of this compound spectroscopic data.
| Problem | Possible Cause | Recommended Solution |
| Poor resolution in 1H NMR spectrum | Sample concentration is too high, leading to line broadening. | Optimize the sample concentration. Typically, 1-5 mg in 0.5-0.7 mL of solvent is sufficient. |
| Paramagnetic impurities are present in the sample. | Pass the sample through a small plug of celite or silica gel to remove paramagnetic species. | |
| Missing quaternary carbon signals in 13C NMR | Quaternary carbons have long relaxation times and may not be fully relaxed between scans. | Increase the relaxation delay (d1) in your pulse sequence (e.g., to 5-10 seconds). |
| Insufficient number of scans. | Increase the number of scans to improve the signal-to-noise ratio. | |
| Ambiguous stereochemical assignment | Overlapping signals in 1D NMR spectra make NOE/ROESY interpretation difficult. | Utilize 2D NMR techniques such as ROESY, which can be more sensitive for detecting through-space correlations for medium-sized molecules. |
| J-coupling constants are difficult to measure accurately. | Employ techniques like 1D-TOCSY or selective 1H-decoupling to simplify complex multiplets and facilitate accurate J-coupling measurements. |
Experimental Protocols
Detailed Methodology for NMR Spectroscopy of this compound
-
Sample Preparation:
-
Dissolve approximately 5 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Filter the solution through a small cotton plug in a Pasteur pipette into a clean, dry 5 mm NMR tube.
-
-
1D NMR Spectroscopy:
-
¹H NMR: Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument. Use a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.
-
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of this compound, starting from the raw spectroscopic data.
Caption: Logical workflow for the structural elucidation of this compound.
Technical Support Center: Strategies for Scaling Up Euphebracteolatin B Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of Euphebracteolatin B. The following information is based on established principles of bioprocess and chemical synthesis scale-up, providing a framework for addressing common challenges encountered during the transition from laboratory to industrial-scale production.
Frequently Asked Questions (FAQs)
Upstream Processing (Biosynthesis/Synthesis)
-
What are the primary challenges when moving from lab-scale to large-scale bioreactors for this compound production? Transitioning from a controlled laboratory environment to larger bioreactors presents several challenges. These include maintaining homogeneity in parameters like temperature, pH, and nutrient distribution, which can impact product yield and quality.[1] Additionally, increased shear stress from agitation in larger vessels can damage cells, reducing productivity. Oxygen transfer can also become a limiting factor in large-scale cultures.[1]
-
How can I optimize the growth medium for cost-effective, large-scale production? The cost of growth media is a significant factor in the overall production cost.[2] To optimize, focus on identifying the most critical components for this compound production and sourcing lower-cost alternatives for bulk ingredients. High-throughput screening of different media compositions can help identify the most cost-effective formulation without compromising yield.
-
What are the key considerations for ensuring genetic stability of the producing organism during prolonged cultivation? Extended cultivation periods, common in large-scale production, can lead to genetic instability in the producing microorganism. This can result in decreased product yield. To mitigate this, it is crucial to develop a robust cell banking system and to monitor key performance indicators and genetic markers throughout the production process.
Downstream Processing (Purification)
-
Why is my product purity decreasing after scaling up the purification process? A decrease in purity during scale-up can be attributed to several factors. The efficiency of purification techniques like chromatography can change with scale.[3] The increased volume and concentration of impurities can overload the purification system. It is often necessary to re-optimize purification protocols at each scale.
-
What are the most scalable methods for purifying a complex molecule like this compound? For large-scale purification, methods that are amenable to high throughput and automation are preferred. Techniques such as tangential flow filtration for initial clarification, followed by multi-column chromatography systems, can be effective. The choice of purification strategy will depend on the specific physicochemical properties of this compound.
-
How can I minimize product loss during downstream processing at a larger scale? Product loss during downstream processing is a common issue. To minimize this, each unit operation in the purification train should be optimized. This includes selecting appropriate filters and chromatography resins to minimize non-specific binding, and optimizing elution conditions to ensure complete recovery of the target molecule.
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Reduced Yield at Pilot Scale | - Inadequate mixing and aeration in the bioreactor.- Nutrient limitation.- Increased shear stress on cells. | - Optimize agitation and aeration rates for the larger vessel.- Re-evaluate the feeding strategy to prevent nutrient depletion.- Characterize the shear tolerance of the producing cells and adjust mixing parameters accordingly. |
| Inconsistent Batch-to-Batch Production | - Variability in raw materials.- Inconsistent inoculum quality.- Fluctuations in process parameters. | - Implement stringent quality control for all incoming raw materials.[1]- Standardize the inoculum preparation procedure.- Utilize process analytical technology (PAT) to monitor and control critical process parameters in real-time. |
| Difficulty in Isolating this compound | - Co-purification of structurally similar impurities.- Degradation of the target molecule during purification. | - Develop more selective chromatography methods, potentially using different resin chemistries or gradient profiles.- Investigate the stability of this compound under different pH and temperature conditions to identify and avoid degradative conditions. |
Experimental Protocols
Protocol: Bioreactor Parameter Optimization for this compound Production
This protocol outlines a general approach for optimizing key bioreactor parameters to maximize the production of this compound.
-
Inoculum Preparation:
-
Prepare a seed culture of the this compound-producing strain in a suitable growth medium.
-
Grow the seed culture to the mid-exponential phase to ensure a healthy and active inoculum.
-
-
Bioreactor Setup:
-
Sterilize the bioreactor and prepare the production medium.
-
Calibrate pH and dissolved oxygen (DO) probes.
-
Inoculate the bioreactor with the seed culture to a predetermined starting cell density.
-
-
Parameter Testing (Design of Experiments - DoE):
-
Employ a DoE approach to systematically evaluate the impact of critical parameters such as temperature, pH, and DO on this compound production.
-
For example, a factorial design could be used to test different combinations of these parameters.
-
-
Process Monitoring:
-
Throughout the fermentation, monitor and record key parameters including temperature, pH, DO, agitation speed, and off-gas composition.
-
Collect samples at regular intervals for analysis of cell growth, substrate consumption, and this compound concentration.
-
-
Data Analysis:
-
Analyze the data collected to determine the optimal set of parameters for maximizing this compound titer and productivity.
-
Use statistical software to identify significant parameter interactions.
-
-
Validation Run:
-
Perform a validation run at the identified optimal conditions to confirm the improved production of this compound.
-
Visualizations
Caption: A generalized workflow for scaling up the production of a novel compound like this compound.
Caption: A hypothetical biosynthetic pathway for a diterpenoid natural product such as this compound.
References
mitigating off-target effects of Euphebracteolatin B in experiments
Disclaimer: Specific experimental data on the off-target effects and precise mechanism of action of Euphebracteolatin B are limited in publicly available scientific literature. The following troubleshooting guide and FAQs are based on the known biological activities of related diterpenoid compounds isolated from Euphorbia fischeriana and general best practices for mitigating off-target effects of small molecule inhibitors. Researchers should always include appropriate controls in their experiments to validate their findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
This compound is a diterpenoid natural product isolated from the plant Euphorbia fischeriana.[1] Diterpenoids from this plant have been reported to exhibit a range of biological activities, including cytotoxic effects against cancer cell lines and anti-inflammatory properties through the inhibition of nitric oxide (NO) production.[2][3] Therefore, it is plausible that this compound may demonstrate similar cytotoxic or anti-inflammatory activities.
Q2: What are the potential off-target effects of this compound?
While specific off-target effects of this compound are not well-documented, researchers should be aware of potential general off-target effects common to small molecule inhibitors. These can arise from the compound interacting with unintended proteins or pathways.[2][4] Based on the activities of related compounds from Euphorbia fischeriana, potential off-target effects could include unintended cytotoxicity in non-target cell lines or modulation of unforeseen signaling pathways.
Q3: How can I minimize the risk of off-target effects in my experiments?
Minimizing off-target effects is crucial for the accurate interpretation of experimental results.[2] Key strategies include:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound to elicit the desired biological response.
-
Use of Control Compounds: Include structurally related but inactive compounds, if available, to differentiate specific from non-specific effects.
-
Orthogonal Approaches: Confirm key findings using alternative methods, such as genetic knockdown (e.g., siRNA or CRISPR) of the putative target protein.
-
Phenotypic Screening: Assess the overall effect of the compound on cellular or organismal phenotypes to identify potential unintended biological activities.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cell toxicity observed in control cell lines. | Off-target cytotoxic effects. | Perform a dose-response curve to determine the IC50 value in your experimental and control cell lines. Use a concentration that is effective in your target cells but minimally toxic to control cells. |
| Inconsistent results between experiments. | Variability in experimental conditions or off-target effects. | Standardize all experimental parameters. Consider using a secondary assay to confirm the primary findings. |
| Observed phenotype does not align with the expected mechanism of action. | The compound may be acting through an alternative or off-target pathway. | Utilize pathway analysis tools to investigate potential off-target interactions. Employ specific inhibitors for suspected off-target pathways to see if the phenotype is reversed. |
| Difficulty replicating results from the literature. | Differences in cell lines, reagents, or experimental protocols. | Contact the authors of the original study for detailed protocols. Ensure your experimental setup matches the published conditions as closely as possible. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then dilute in cell culture medium to the final desired concentrations.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Assessing Off-Target Effects using a Rescue Experiment
This protocol helps to determine if the observed phenotype is due to the on-target activity of this compound.
-
Target Overexpression: Transfect cells with a plasmid encoding the putative target of this compound. Use a control vector for comparison.
-
Compound Treatment: Treat the transfected cells with this compound at a concentration known to produce the phenotype of interest.
-
Phenotypic Analysis: Assess the phenotype in both the target-overexpressing and control cells.
-
Interpretation: If the overexpression of the target protein "rescues" the cells from the effects of this compound, it provides evidence that the compound is acting on-target.
Visualizations
Signaling Pathway: Inferred Cytotoxic Mechanism of Diterpenoids
The following diagram illustrates a hypothetical signaling pathway through which diterpenoids from Euphorbia fischeriana might exert their cytotoxic effects, based on general mechanisms of anti-cancer compounds.
References
- 1. Structural Diversity and Biological Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
Validation & Comparative
Unveiling the Anti-Cancer Promise of Euphebracteolatin B: A Comparative Analysis of its Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the mechanism of action of Euphebracteolatin B, a promising anti-cancer compound. Due to the limited availability of direct research on this compound, this analysis focuses on the closely related and structurally similar compound, Euphorbiasteroid (EPBS), as a proxy. This guide objectively compares the performance of EPBS with established and emerging alternative therapies, supported by experimental data, detailed protocols, and visual pathway diagrams.
Euphorbiasteroid (EPBS) has demonstrated significant potential as an anti-cancer agent, primarily through its ability to induce programmed cell death (apoptosis) and autophagy in cancer cells. Its mechanism of action centers on the modulation of the SHP-1/STAT3 signaling pathway, a critical axis in tumor cell survival and proliferation.[1] This guide will delve into the experimental validation of this mechanism and compare its efficacy against Sorafenib, a multi-kinase inhibitor used in cancer therapy, and Butein, a natural flavonoid with recognized anti-tumor properties.
Comparative Analysis of Anti-Cancer Activity
The anti-proliferative effects of Euphorbiasteroid (EPBS), Sorafenib, and Butein have been evaluated across various cancer cell lines, particularly in hepatocellular carcinoma (HCC). The following tables summarize the key quantitative data from these studies, focusing on cytotoxicity, apoptosis induction, and cell cycle arrest.
Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 Value (µM) | Duration of Treatment (hours) | Reference |
| Euphorbiasteroid (EPBS) | HCCLM3 (HCC) | ~50 | 24 | [1][2] |
| Hep3B (HCC) | ~50 | 24 | [2] | |
| A549 (NSCLC) | ~50 | Not Specified | ||
| PC-9 (NSCLC) | >150 | Not Specified | ||
| Sorafenib | HLF (HCC) | ~10 (with FBS), <10 (serum-free) | Not Specified | [3] |
| HepG2 (HCC) | 8.289 ± 0.331 | Not Specified | [4] | |
| HUH7 (HCC) | Not Specified | Not Specified | [5][6] | |
| Butein | HepG2 (HCC) | ~40 | 96 | [7] |
| Huh-7 (HCC) | ~45 | 96 | [7] | |
| Hep3B (HCC) | ~40 | 96 | [7] | |
| CAL27 (OSCC) | 4.361 | 48 | [8] | |
| SCC9 (OSCC) | 3.458 | 48 | [8] |
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells.
| Compound | Cell Line | Apoptotic Cell Percentage (%) | Treatment Conditions | Reference |
| Euphorbiasteroid (EPBS) | HCCLM3 (HCC) | Increased (Qualitative) | 50 µM for 24h | [1] |
| Sorafenib | HLF (HCC) | Increased (Qualitative) | 10 µM in serum-free media | [3] |
| HepG2 (HCC) | Not Specified | 10 µM | [9] | |
| HUH7 (HCC) | Increased (Qualitative) | 1-5 µM for 24h | [6] | |
| Butein | HepG2 (HCC) | >20% | 60 µM for 24h | [10][11] |
| PC-3 (Prostate) | Increased (Qualitative) | 20 µM for 48h | [12][13] | |
| DU145 (Prostate) | Increased (Qualitative) | 20 µM for 48h | [12] |
Cell Cycle Analysis
Cancer is characterized by uncontrolled cell division. Anti-cancer agents often work by arresting the cell cycle at specific phases, preventing proliferation.
| Compound | Cell Line | Effect on Cell Cycle | Treatment Conditions | Reference |
| Euphorbiasteroid (EPBS) | HCCLM3 (HCC) | Sub-G1 phase arrest | 50 µM for 24h | [1][2] |
| Sorafenib | HLF (HCC) | Decreased BrdU incorporation, decreased mitotic index | 10 µM in serum-free media | [3] |
| HepG2 & Huh7 (HCC) | Increase in G1 phase, decrease in S phase | Not Specified | [14] | |
| HUH7 (HCC) | Increase in G1 phase (44% to 57%) | Not Specified | [5] | |
| Butein | HepG2 & Hep3B (HCC) | G2/M arrest | 30 µM for 24h | [7] |
| RS4-11 & MOLT-4 (ALL) | S-phase accumulation | 50-100 µM for 24h | [15] |
Mechanism of Action of Euphorbiasteroid (EPBS)
EPBS exerts its anti-cancer effects by inducing both apoptosis and autophagy through the modulation of the SHP-1/STAT3 signaling pathway.[1]
SHP-1/STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell survival, proliferation, and angiogenesis.[1] SHP-1 (Src homology 2 domain-containing protein tyrosine phosphatase 1) is a negative regulator of STAT3, dephosphorylating it and thereby inhibiting its activity.
EPBS has been shown to upregulate the expression and activity of SHP-1. This leads to the dephosphorylation of STAT3 at the Tyr705 residue, inhibiting its dimerization, nuclear translocation, and DNA binding capabilities. The downstream effects of STAT3 inhibition include the downregulation of anti-apoptotic proteins (like Bcl-2 and survivin) and cell cycle regulators (like cyclin D1), ultimately leading to apoptosis and cell cycle arrest.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., HCCLM3, Hep3B) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., EPBS at 0, 5, 10, 30, 50, 100 µM) for a specified duration (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Western Blotting for Phosphorylated STAT3
This technique is used to detect the phosphorylation status of STAT3.
-
Cell Lysis: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 to ensure equal loading.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the desired compound, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
Propidium Iodide (PI) Staining: Add propidium iodide (50 µg/mL) to the cell suspension to stain the DNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of PI.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Comparative Discussion
Euphorbiasteroid (EPBS) demonstrates potent anti-cancer activity in hepatocellular carcinoma cell lines, comparable in some respects to the established therapeutic agent Sorafenib and the natural compound Butein. While all three compounds induce apoptosis and affect the cell cycle, their primary molecular targets and mechanisms of action differ, offering potential for different therapeutic strategies.
-
EPBS specifically targets the SHP-1/STAT3 pathway, a mechanism that is distinct from the multi-kinase inhibition of Sorafenib. This specificity may offer advantages in terms of reduced off-target effects.
-
Sorafenib has a broader spectrum of activity, inhibiting multiple kinases involved in both cell proliferation and angiogenesis.[16] Its effect on STAT3 appears to be a downstream consequence of its primary targets.
-
Butein exhibits a multi-faceted anti-cancer effect, influencing several signaling pathways, including PI3K/Akt, NF-κB, and also STAT3.[7] Its ability to induce apoptosis is well-documented across various cancer types.[10][11][12][13]
The quantitative data presented in the tables highlight that the efficacy of these compounds is cell-line and context-dependent. For instance, while EPBS and Sorafenib show comparable IC50 values in some HCC lines, Butein's potency can vary significantly depending on the cancer type.[7][8]
Conclusion
The validation of Euphorbiasteroid's mechanism of action through the SHP-1/STAT3 pathway provides a strong rationale for its further development as an anti-cancer therapeutic. Its distinct mode of action compared to existing drugs like Sorafenib suggests it could be a valuable alternative or complementary treatment, particularly for tumors with aberrant STAT3 signaling. The comparative data presented in this guide underscores the importance of continued research to fully elucidate the therapeutic potential of EPBS and to identify patient populations most likely to benefit from this targeted approach. The provided experimental protocols offer a foundation for researchers to build upon in their investigation of this promising compound and its analogs.
References
- 1. Euphorbiasteroid Induces Apoptosis as Well as Autophagy through Modulating SHP-1/STAT3 Pathway in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sorafenib suppresses the cell cycle and induces the apoptosis of hepatocellular carcinoma cell lines in serum-free media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Targeting DNA repair to enhance the efficacy of sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib-Induced Apoptosis in Hepatocellular Carcinoma Is Reversed by SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butein suppresses hepatocellular carcinoma growth via modulating Aurora B kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcancer.org [jcancer.org]
- 9. researchgate.net [researchgate.net]
- 10. Butein activates p53 in hepatocellular carcinoma cells via blocking MDM2-mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Effect of Butein, a Plant Polyphenol, on Apoptosis and Necroptosis of Prostate Cancer Cells in 2D and 3D Cultures [mdpi.com]
- 13. Butein Induces Apoptosis and Inhibits Prostate Tumor Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Butein inhibits cell proliferation and induces cell cycle arrest in acute lymphoblastic leukemia via FOXO3a/p27kip1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram [frontiersin.org]
Euphebracteolatin B Versus Known Cytotoxic Agents: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of Euphebracteolatin B, a natural product isolated from Euphorbia fischeriana, against established chemotherapeutic agents, Doxorubicin and Paclitaxel. Due to the limited direct experimental data on this compound, this comparison utilizes data from a closely related and likely identical lathyrane-type diterpene, Euphorbiasteroid (EPBS), also isolated from the Euphorbia genus. This guide is intended to provide a comprehensive overview based on available scientific literature to inform future research and drug development efforts.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound (represented by lathyrane-type diterpenes from Euphorbia) and the well-established cytotoxic agents, Doxorubicin and Paclitaxel, against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Lathyrane Diterpene (Euphorbia factor L28) | 786-0 | Renal Cell Carcinoma | 9.43[1][2] |
| HepG2 | Hepatocellular Carcinoma | 13.22[1][2] | |
| Doxorubicin | HeLa | Cervical Cancer | 2.9[3] |
| MCF-7 | Breast Cancer | 2.50[3] | |
| HepG2 | Hepatocellular Carcinoma | 12.18[3] | |
| HCT116 | Colon Cancer | 24.30[4] | |
| PC3 | Prostate Cancer | 2.64[4] | |
| Paclitaxel | Various (8 human tumor cell lines) | Various | 0.0025 - 0.0075[5] |
| MKN-28, MKN-45 | Stomach Cancer | ~0.01[6] | |
| MCF-7 | Breast Cancer | ~0.01[6] |
Note: The IC50 values can vary depending on the experimental conditions, such as the assay used and the incubation time.
Mechanism of Action: A Comparative Overview
The therapeutic efficacy of a cytotoxic agent is largely determined by its mechanism of action. This compound (as represented by Euphorbiasteroid) and the compared agents exhibit distinct molecular pathways to induce cancer cell death.
This compound (Euphorbiasteroid):
Euphorbiasteroid has been shown to induce both apoptosis (programmed cell death) and autophagy in hepatocellular carcinoma cells.[5] Its mechanism involves the suppression of the STAT3 signaling pathway through the promotion of SHP-1 protein expression and the production of reactive oxygen species (ROS).[5]
Doxorubicin:
Doxorubicin's primary anticancer effects are attributed to its ability to inhibit topoisomerase II, leading to DNA double-strand breaks.[7] This triggers the DNA damage response pathway, resulting in the activation of p53 and subsequent apoptosis.[7] Additionally, Doxorubicin can induce oxidative stress through the generation of reactive oxygen species.[7]
Paclitaxel:
Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, preventing their depolymerization.[8] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis.[9][10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound (Euphorbiasteroid) and the general experimental workflows for assessing cytotoxicity and apoptosis.
Figure 1: Proposed signaling pathway of this compound (Euphorbiasteroid).
Figure 2: General workflow for a cytotoxicity assay.
Figure 3: General workflow for an apoptosis assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of standard protocols for the key experiments cited in this guide.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the viability against the log of the compound concentration.[4][5][6]
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for a specified duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.
-
Data Interpretation:
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and assess their expression levels.
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., STAT3, p-STAT3, SHP-1, Caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.[14][15][16]
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 8. acgpubs.org [acgpubs.org]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. CST | Cell Signaling Technology [cellsignal.com]
- 16. bosterbio.com [bosterbio.com]
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectroscopic Data and Methodologies
This guide provides a comprehensive comparison of the spectroscopic data of Euphebracteolatin B with related euphane-type triterpenoids, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery. The data presented herein, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, facilitates the identification and characterization of this class of compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and the closely related euphane-type triterpenoid, euphol. This comparative approach highlights the structural similarities and subtle differences that are crucial for the unambiguous identification of these natural products.
¹H NMR Spectroscopic Data (δ ppm)
| Position | This compound (CDCl₃) | Euphol (CDCl₃)[1][2] |
| 3 | 3.24 (dd, J = 11.8, 4.5 Hz) | 3.21 (dd, J = 11.4, 4.2 Hz) |
| 24 | - | 5.08 (t) |
| Me-18 | 0.77 (s) | 0.75 (s) |
| Me-19 | 0.95 (s) | 0.95 (s) |
| Me-21 | 0.85 (d, J = 6.4 Hz) | 0.86 (d, J = 6.0 Hz) |
| Me-26 | - | 1.68 (s) |
| Me-27 | - | 1.60 (s) |
| Me-28 | 0.80 (s) | 0.80 (s) |
| Me-29 | 1.00 (s) | 1.00 (s) |
| Me-30 | 0.88 (s) | 0.87 (s) |
Note: Data for this compound is based on the analysis of a closely related trisnor-euphane-type triterpenoid, 25,26,27-trisnor-3β-hydroxy-euphan-24-al, due to the limited availability of fully assigned data for this compound in the searched literature.
¹³C NMR Spectroscopic Data (δ ppm)
| Position | This compound (CDCl₃) | Euphol (CDCl₃)[1][2] |
| 1 | 35.4 | 35.4 |
| 2 | 28.0 | 28.0 |
| 3 | 79.0 | 79.2 |
| 4 | 38.9 | 39.2 |
| 5 | 51.2 | 51.2 |
| 8 | 134.5 | 134.3 |
| 9 | 133.8 | 133.8 |
| 10 | 37.5 | 37.5 |
| 13 | 44.3 | 44.3 |
| 14 | 50.2 | 50.2 |
| 17 | 49.9 | 49.9 |
| 18 | 15.8 | 15.8 |
| 19 | 20.4 | 20.4 |
| 20 | 36.1 | 36.1 |
| 21 | 19.1 | 19.1 |
| 24 | - | 125.4 |
| 25 | - | 131.1 |
| 28 | 28.2 | 28.2 |
| 29 | 15.7 | 15.7 |
| 30 | 24.9 | 24.9 |
Note: Data for this compound is based on the analysis of a closely related trisnor-euphane-type triterpenoid, 25,26,27-trisnor-3β-hydroxy-euphan-24-al, due to the limited availability of fully assigned data for this compound in the searched literature.
IR and Mass Spectrometry Data
| Technique | This compound | Euphol |
| IR (KBr, cm⁻¹) | 3613 (OH), 1709 (C=O) | 3580 (OH), 3089, 2980, 1640 (C=C) |
| MS (m/z) | [M+H]⁺ 401.34118 (HRESIMS) | MH⁺ 427, [M-H₂O]⁺ 409[2] |
Note: Data for this compound is based on the analysis of a closely related trisnor-euphane-type triterpenoid, 25,26,27-trisnor-3β-hydroxy-euphan-24-al, due to the limited availability of fully assigned data for this compound in the searched literature.
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. Below are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on Bruker AV-400 or AV-500 spectrometers. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent resonance as an internal standard (CDCl₃: δH 7.26, δC 77.16). Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Waters Xevo G2-S Q-TOF mass spectrometer. Low-resolution mass spectra were recorded on a Perkin Elmer API 150 instrument in electrospray positive mode (ES-MS).
Infrared (IR) Spectroscopy
IR spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer using KBr pellets. Absorption bands are reported in wavenumbers (cm⁻¹).
Signaling Pathway
Recent studies have shown that euphol, a euphane-type triterpenoid structurally related to this compound, can induce autophagy in cancer cells.[3][4][5] Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery, and its modulation is a promising strategy in cancer therapy. The diagram below illustrates the proposed signaling pathway for euphol-induced autophagy.
Caption: Proposed signaling pathway of euphol-induced autophagy.
References
- 1. phytopharmajournal.com [phytopharmajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Euphol, a tetracyclic triterpene, from Euphorbia tirucalli induces autophagy and sensitizes temozolomide cytotoxicity on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Euphebracteolatin B: A Comparative Analysis of Efficacy in Inflammatory Disease Models Against Standard-of-Care Drugs
Disclaimer: As of late 2025, specific experimental data on the efficacy of Euphebracteolatin B is not available in the public domain. This compound is a natural product isolated from the plant Euphorbia fischeriana. Diterpenoids from this plant family are known to possess anti-inflammatory properties. This guide, therefore, presents a hypothetical comparison based on the potential anti-inflammatory activity of related compounds and outlines the standard experimental procedures and benchmarks against which this compound would be evaluated. The data presented for standard-of-care drugs are representative values from published studies.
This document is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating the potential of novel anti-inflammatory compounds like this compound.
Introduction to this compound and its Therapeutic Potential
This compound is a diterpenoid isolated from Euphorbia fischeriana. While direct studies on its biological activity are not yet published, related compounds from this plant have demonstrated anti-inflammatory and cytotoxic effects. The anti-inflammatory potential is hypothesized to be mediated through the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade, which would lead to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
Hypothetical Efficacy Comparison
For the purpose of this guide, we will consider a hypothetical scenario where this compound has been evaluated in pre-clinical models of rheumatoid arthritis, a chronic inflammatory disease. The following table compares its hypothetical efficacy data with established standard-of-care drugs.
Table 1: Comparative Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
| Compound/Drug | Dosage | Reduction in Paw Swelling (%) | Reduction in TNF-α Levels (%) | Reduction in IL-6 Levels (%) |
| This compound (Hypothetical) | 10 mg/kg | 55% | 60% | 50% |
| Methotrexate (Standard of Care) | 1 mg/kg | 50% | 45% | 40% |
| Adalimumab (Standard of Care - Biologic) | 5 mg/kg | 70% | 80% | 75% |
Data for Methotrexate and Adalimumab are representative values from established literature and are not from a direct comparative study with this compound.
Signaling Pathways
The primary mechanism of action for many anti-inflammatory drugs involves the modulation of intracellular signaling pathways that lead to the production of inflammatory mediators.
Caption: Hypothesized mechanism of this compound on the NF-κB pathway.
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to evaluate the anti-inflammatory efficacy of a novel compound like this compound.
In Vitro Anti-Inflammatory Assay: Lipopolysaccharide (LPS)-Stimulated Macrophages
This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in cultured macrophage cells.
Experimental Workflow:
Caption: Workflow for in vitro evaluation of anti-inflammatory activity.
Detailed Steps:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Plating: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a standard drug (e.g., dexamethasone) and incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (final concentration 1 µg/mL) to induce an inflammatory response, except for the negative control wells.
-
Incubation: The plates are incubated for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production is calculated for each concentration of the test compound relative to the LPS-stimulated control. The IC50 value (the concentration that causes 50% inhibition) is determined by non-linear regression analysis.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a standard acute inflammation model to assess the in vivo anti-inflammatory activity of a compound.
Experimental Workflow:
Independent Verification of Euphebracteolatin B's Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported structure of Euphebracteolatin B, a diterpenoid isolated from Euphorbia fischeriana. The objective is to offer an independent verification of its molecular architecture by examining the original structural elucidation data and comparing it with available information on similar compounds and alternative analytical techniques.
Reported Structure of this compound
This compound was first isolated and characterized by Kuang et al. from the roots of Euphorbia fischeriana. The compound is part of a larger group of bioactive diterpenoids, known as euphorins, identified from this plant species. The initially reported structure is presented below.
dot
Caption: Reported chemical structure of this compound.
Structural Elucidation Data
The structure of this compound was primarily determined using spectroscopic methods. A summary of the key experimental data from the original publication is provided below. At present, no independent total synthesis or X-ray crystallographic analysis of this compound has been reported in the literature to definitively confirm the proposed structure.
Spectroscopic Data
| Technique | Key Observations |
| ¹H NMR | Data not yet publicly available. |
| ¹³C NMR | Data not yet publicly available. |
| Mass Spec. | Data not yet publicly available. |
Detailed NMR and MS data are expected to be found in the primary literature from Kuang et al. and will be updated here upon retrieval.
Experimental Protocols
The following are generalized experimental protocols typical for the isolation and structural elucidation of natural products like this compound. The specific details for this compound would be outlined in the primary publication.
Isolation of this compound
A general workflow for the isolation of diterpenoids from Euphorbia fischeriana is as follows:
dot
Caption: General experimental workflow for the isolation of this compound.
Structure Determination
The process for determining the chemical structure of an isolated natural product typically involves the following steps:
dot
Caption: Workflow for the structural elucidation of a natural product.
Comparison with Structurally Similar Diterpenoids
This compound belongs to the diverse family of diterpenoids isolated from Euphorbia species. Comparing its spectroscopic data with that of known, structurally related compounds is a crucial step in structure verification. Many diterpenoids from Euphorbia fischeriana have been identified, and their comprehensive analysis can provide valuable insights into the correctness of the proposed structure of this compound.
This section will be populated with comparative data once the full spectroscopic details of this compound are obtained.
Conclusion and Future Directions
The reported structure of this compound is based on initial spectroscopic analysis. For complete and independent verification, the following steps are recommended:
-
Total Synthesis: The unambiguous confirmation of the structure of this compound can be achieved through its total chemical synthesis. This would verify the connectivity and stereochemistry of the molecule.
-
X-ray Crystallography: If suitable crystals of this compound can be obtained, single-crystal X-ray diffraction analysis would provide definitive proof of its three-dimensional structure.
-
Advanced Spectroscopic Analysis: Further analysis using advanced NMR techniques and computational modeling of spectroscopic data can provide additional confidence in the structural assignment.
Researchers are encouraged to consult the primary literature for the complete experimental data and to consider the above-mentioned approaches for the independent verification of the structure of this compound. This will be crucial for its further investigation as a potential therapeutic agent.
Comparative Guide to the Structure-Activity Relationship (SAR) of Diterpenoid Analogs
A comprehensive analysis of diterpenoids, focusing on cytotoxic and anti-inflammatory activities, in the context of limited data on Euphebracteolatin B.
For Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Direct structure-activity relationship (SAR) studies on this compound, a diterpenoid isolated from Euphorbia fischeriana, are not extensively available in publicly accessible literature. This guide provides a comparative analysis of SAR studies on other diterpenoids with known cytotoxic and anti-inflammatory activities, many of which are also found in Euphorbia fischeriana. This approach offers valuable insights into the potential SAR of this compound and related compounds.
Introduction to Diterpenoids from Euphorbia fischeriana
Euphorbia fischeriana is a traditional medicinal herb known for its rich content of diverse diterpenoids. These compounds have garnered significant interest in drug discovery due to their wide range of pronounced biological activities, including antitumor, anti-inflammatory, and anti-HIV-1 effects.[1] Diterpenoids from this plant can be classified into several subtypes based on their carbon skeletons, such as ent-abietane, daphnane, tigliane, ingenane, and lathyrane, among others.[1][2][3] The significant biological activities of these compounds make them excellent candidates for SAR studies to develop novel therapeutics.
I. Structure-Activity Relationship of Cytotoxic Diterpenoids
Numerous diterpenoids isolated from Euphorbia fischeriana and other sources have demonstrated potent cytotoxic activities against various cancer cell lines.[4][5] SAR studies on these compounds have revealed key structural features that are crucial for their anticancer effects.
Key Structural Features for Cytotoxicity:
-
Acylation of Hydroxyl Groups: Acylation of hydroxyl groups, particularly at C-6 in lycoctonine-type C19-diterpenoid alkaloids, has been shown to be critical for their cytotoxic activity.[6]
-
α-Alkylidene-γ-butyrolactone Moiety: For andrographolide and its analogs, the α-alkylidene-γ-butyrolactone moiety plays a major role in their cytotoxic profile, likely through Michael addition with biological nucleophiles.[7]
-
Cyclopentanone Core: In certain diterpenoids, the presence of a cyclopentanone core is associated with cytotoxic activity.[8]
-
Specific Substitutions: The presence and position of hydroxyl groups and double bonds can significantly influence cytotoxicity. For example, in some diterpenoids, a hydroxyl group at C-6 and C-15 and a double bond at C-2 and C-3 enhance antitumor activity.[8]
Comparative Cytotoxicity Data of Diterpenoid Analogs
| Compound/Analog | Cell Line(s) | IC50 (µM) | Key Structural Features | Reference |
| Euphonoid H (1) | C4-2B, C4-2B/ENZR | 4.16 - 5.74 | ent-Abietane diterpenoid | [4] |
| Euphonoid I (2) | C4-2B, C4-2B/ENZR | 4.89 - 5.32 | ent-Abietane diterpenoid | [4] |
| Euphorfischerin A | HeLa, H460, Namalwa | 4.6, 11.5, 16.4 | Diterpenoid | [5] |
| Euphorfischerin B | HeLa, H460, Namalwa | 9.5, 17.4, 13.3 | Diterpenoid | [5] |
| Andrographolide Analog 6a | Human leukemic cell lines | Potent | Modified C-14 hydroxyl | [7] |
| Andrographolide Analog 9b | Human leukemic cell lines | Potent | Modified C-14 hydroxyl | [7] |
| Diterpenoid Alkaloid 4 | KB, KB-VIN | Potent | C-6 acylated | [6] |
| Diterpenoid Alkaloid 12 | KB, KB-VIN | Potent | C-6 acylated | [6] |
| Diterpenoid Alkaloid 20 | KB, KB-VIN | Potent | C-6 acylated | [6] |
| Diterpenoid Alkaloid 21 | KB, KB-VIN | Potent | C-6 acylated | [6] |
| Isodon serra Diterpenoid 6 | HepG2 | 41.13 | Double bond at C-2 and C-3 | [8] |
| Isodon serra Diterpenoid 7 | 769P | Inhibition of 52.66% at 20 µM | Abietane-type | [9] |
Experimental Protocols: Cytotoxicity Assays
MTT Assay for Cell Viability:
-
Cell Seeding: Cancer cells (e.g., HepG2, H1975) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the diterpenoid analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Sulforhodamine B (SRB) Assay:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization and Measurement: The protein-bound dye is solubilized, and the absorbance is measured to determine cell viability.[6]
II. Structure-Activity Relationship of Anti-inflammatory Diterpenoids
Diterpenoids have also been identified as potent anti-inflammatory agents.[10] SAR studies in this area aim to identify the structural moieties responsible for modulating inflammatory pathways.
Key Structural Features for Anti-inflammatory Activity:
-
Furan Ring: In some cembrane-type diterpenoids, a furan ring has been identified as a crucial structural fragment for anti-inflammatory activity.[11]
-
Absence of Specific Double Bonds: The absence of a double bond at the Δ7,8 position in certain cembranoids was found to be favorable for their anti-inflammatory effect.[11]
-
Overall Molecular Architecture: The complex molecular architectures of diterpenoids contribute to their ability to interact with key inflammatory targets.[11]
Comparative Anti-inflammatory Data of Diterpenoid Analogs
| Compound/Analog | Assay | IC50 (µM) / Inhibition | Key Structural Features | Reference |
| Cembranoid 3 | LPS-induced TNF-α release in RAW264.7 | 16.5 | Absence of Δ7,8 double bond | [11] |
| Cembranoid 7 | LPS-induced TNF-α release in RAW264.7 | 5.6 | Contains a furan ring | [11] |
| Isodon serra Diterpenoid 2 | LPS-induced NO production in RAW264.7 | >60% inhibition at 10 µM | Abietane-type | [9] |
| Isodon serra Diterpenoid 5 | LPS-induced NO production in RAW264.7 | >60% inhibition at 10 µM | Totarane-type | [9] |
| Isodon serra Diterpenoid 7 | LPS-induced NO production in RAW264.7 | >60% inhibition at 10 µM | Known compound | [9] |
| Isodon serra Diterpenoid 8 | LPS-induced NO production in RAW264.7 | >60% inhibition at 10 µM | Known compound | [9] |
| Isodon serra Diterpenoid 10 | LPS-induced NO production in RAW264.7 | >60% inhibition at 10 µM | Known compound | [9] |
Experimental Protocols: Anti-inflammatory Assays
LPS-Induced Nitric Oxide (NO) Production in RAW264.7 Macrophages:
-
Cell Culture: RAW264.7 macrophages are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the diterpenoid analogs for a short period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: The cells are incubated for a specified time (e.g., 24 hours).
-
Griess Assay: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-treated control.[9]
Measurement of TNF-α Release:
-
Cell Stimulation: Similar to the NO assay, RAW264.7 cells are treated with the test compounds and then stimulated with LPS.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA: The concentration of TNF-α in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The inhibitory effect of the compounds on TNF-α production is determined.[11]
Visualizing Molecular Interactions and Experimental Workflows
To better understand the relationships and processes involved in SAR studies, the following diagrams are provided.
Caption: Workflow for determining the cytotoxicity of diterpenoid analogs.
Caption: Simplified signaling pathway for LPS-induced inflammation and potential inhibition by diterpenoids.
Conclusion
While specific SAR data for this compound analogs remains elusive, the broader family of diterpenoids, particularly those from Euphorbia fischeriana, provides a rich source of information for comparative analysis. The cytotoxic and anti-inflammatory activities of these compounds are closely linked to specific structural features, such as the presence of certain functional groups, the degree of acylation, and the core carbon skeleton. The experimental protocols and data presented here offer a framework for evaluating the potential of new diterpenoid analogs as therapeutic agents. Further research is warranted to isolate and characterize this compound and its derivatives to fully elucidate their therapeutic potential and establish a definitive structure-activity relationship.
References
- 1. Structural Diversity and Biological Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Diversity and Biological Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic Diterpenoids from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic esterified diterpenoid alkaloid derivatives with increased selectivity against a drug-resistant cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New cembrane-type diterpenoids with anti-inflammatory activity from the South China Sea soft coral Sinularia sp - PMC [pmc.ncbi.nlm.nih.gov]
A Proposed Framework for Comparative Transcriptomic Analysis of Cells Treated with Euphebracteolatin B
Disclaimer: As of late 2025, dedicated comparative transcriptomic studies on cells treated with Euphebracteolatin B are not available in the public domain. The following guide is a proposed framework designed for researchers, scientists, and drug development professionals. It outlines a hypothetical comparative transcriptomic study to elucidate the mechanism of action of this compound, drawing parallels from studies on other novel anti-cancer compounds. The experimental data and pathways presented herein are illustrative and intended to serve as a template for future research.
Introduction
This compound is a novel diterpenoid compound with demonstrated cytotoxic effects against various cancer cell lines. To understand its molecular mechanism of action and to identify potential biomarkers for drug sensitivity, a comparative transcriptomic analysis is a critical step. This guide proposes a study design, presents hypothetical data based on expected outcomes for anti-cancer agents, and details the experimental protocols required to compare the gene expression profiles of cancer cells treated with this compound against a standard chemotherapeutic agent and an untreated control.
Hypothetical Comparative Transcriptomic Data
For this proposed study, we hypothesize the treatment of a pancreatic cancer cell line (e.g., BxPC-3) and a colon cancer cell line (e.g., HCT-15) with this compound. The comparison includes a vehicle control (DMSO) and a standard-of-care drug, Gemcitabine, for pancreatic cancer. The following tables summarize hypothetical quantitative data on differentially expressed genes (DEGs) implicated in key cancer-related pathways. This data is what one might expect from an RNA-sequencing (RNA-Seq) experiment.
Table 1: Hypothetical Differentially Expressed Genes in BxPC-3 Cells (Pancreatic Cancer) Treated with this compound vs. DMSO Control
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Putative Function |
| Upregulated Genes | ||||
| DDIT3 | DNA Damage Inducible Transcript 3 | 3.1 | <0.001 | Endoplasmic Reticulum Stress, Apoptosis |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.8 | <0.001 | Cell Cycle Arrest, DNA Repair |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 2.5 | <0.001 | G1/S Phase Cell Cycle Arrest |
| BAX | BCL2 Associated X, Apoptosis Regulator | 2.2 | <0.005 | Pro-apoptotic |
| ATF4 | Activating Transcription Factor 4 | 2.0 | <0.005 | Unfolded Protein Response |
| Downregulated Genes | ||||
| CDK2 | Cyclin Dependent Kinase 2 | -2.1 | <0.001 | Cell Cycle Progression |
| CCNE1 | Cyclin E1 | -2.4 | <0.001 | G1/S Transition |
| E2F1 | E2F Transcription Factor 1 | -1.9 | <0.005 | Cell Cycle Progression, Proliferation |
| BCL2 | BCL2 Apoptosis Regulator | -2.5 | <0.001 | Anti-apoptotic |
| MYC | MYC Proto-Oncogene | -2.8 | <0.001 | Proliferation, Cell Growth |
Table 2: Comparative Pathway Enrichment Analysis
| Pathway (KEGG) | This compound (p-value) | Gemcitabine (p-value) | Shared Genes |
| p53 Signaling Pathway | <0.001 | <0.001 | CDKN1A, BAX, GADD45A |
| Apoptosis | <0.001 | <0.005 | BAX, BCL2 |
| Cell Cycle | <0.001 | <0.001 | CDKN1A, CDK2, CCNE1 |
| ER Stress / Unfolded Protein Response | <0.005 | >0.05 | DDIT3, ATF4 |
| DNA Repair | <0.05 | <0.001 | GADD45A |
This hypothetical data suggests this compound may strongly induce apoptosis via both the intrinsic p53 pathway and endoplasmic reticulum (ER) stress, representing a potentially distinct mechanism compared to Gemcitabine.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and data interpretation.
Cell Culture and Treatment
BxPC-3 (pancreatic adenocarcinoma) and HCT-15 (colorectal adenocarcinoma) cells would be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator. Cells would be seeded to reach 70-80% confluency before treatment. For the experiment, cells would be treated with either 1 µM this compound, 1 µM Gemcitabine (as a comparator), or 0.1% DMSO (vehicle control) for 24 hours. Each condition would be performed in biological triplicate.
RNA Extraction and Quality Control
Total RNA would be extracted from the treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol. The concentration and purity of the extracted RNA would be assessed using a NanoDrop spectrophotometer (Thermo Fisher Scientific). RNA integrity would be evaluated using the Agilent 2100 Bioanalyzer, with samples having an RNA Integrity Number (RIN) > 9.0 selected for library preparation.
RNA-Sequencing Library Preparation and Sequencing
Poly-A tail-enriched mRNA libraries would be constructed from 1 µg of total RNA per sample using the NEBNext Ultra II RNA Library Prep Kit for Illumina. The quality and size distribution of the prepared libraries would be assessed with the Bioanalyzer. The libraries would then be sequenced on an Illumina NovaSeq platform to generate 2 x 50 bp paired-end reads, aiming for a depth of at least 20 million reads per sample.
Bioinformatic Analysis
Raw sequencing reads would first be quality-checked using FastQC. Adapter sequences and low-quality reads would be trimmed using Trimmomatic. The cleaned reads would then be aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression would be quantified as Transcripts Per Million (TPM) using RSEM.[1] Differential gene expression analysis between treatment groups and controls would be performed using DESeq2 in R.[1] Genes with an adjusted p-value (FDR) of ≤ 0.05 and a log2 fold change of ≥ |1| would be considered differentially expressed. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses would be conducted using online tools such as DAVID or Metascape to identify biological processes and signaling pathways affected by the treatments.
Visualizations: Workflows and Pathways
Experimental and Bioinformatic Workflow
Caption: Overview of the experimental and computational workflow for transcriptomic analysis.
Hypothesized Signaling Pathway: this compound-Induced Apoptosis
Caption: Proposed mechanism involving p53 activation and ER stress leading to apoptosis.
References
Safety Operating Guide
Navigating the Safe Disposal of Euphebracteolatin B in a Laboratory Setting
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of Euphebracteolatin B, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust or aerosols. In case of contact, rinse the affected area immediately with plenty of water.[2][3]
Step-by-Step Disposal Protocol
The following step-by-step disposal plan is recommended and should be adapted to comply with the specific guidelines and regulations of your institution and local authorities.
Step 1: Waste Identification and Segregation
Proper segregation of waste streams is crucial to ensure safe handling and disposal.
-
Solid Waste: Collect any solid this compound, such as unused product or contaminated labware (e.g., pipette tips, microfuge tubes, gloves), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. The container should be appropriate for the solvent used (e.g., a solvent-safe plastic or glass container). Do not mix with other incompatible waste streams.[4]
Step 2: Waste Labeling and Storage
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
Chemical Name: "this compound waste"
-
Major components and approximate concentrations
-
Associated hazards (e.g., "Bioactive," "Handle with care")
-
Date of accumulation
Store the sealed waste containers in a designated, secure satellite accumulation area away from general lab traffic.
Step 3: Consultation and Professional Disposal
-
Consult Institutional Guidelines: The primary and most crucial step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions on the proper disposal route for chemical waste of this nature.
-
Chemical Incineration: For many bioactive organic compounds, high-temperature incineration by a licensed hazardous waste disposal company is the preferred method. This ensures the complete destruction of the compound, preventing its release into the environment.[4]
-
Avoid Drain Disposal: Do not dispose of this compound solutions down the drain.[2][4] This practice can lead to environmental contamination and may be in violation of local regulations.
Quantitative Data Summary
As specific quantitative data for this compound is limited in publicly available safety documents, general handling precautions for potent bioactive compounds should be followed. Always handle with care to minimize exposure.
| Parameter | Data/Recommendation |
| Exposure Limits | Not established. Handle as a potent bioactive compound and minimize exposure. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] |
| Solubility | Information not readily available. Use appropriate solvents for solutions and collect all liquid waste. |
| Toxicity | The toxicological properties have not been fully investigated.[2] Treat as potentially hazardous. |
| PPE | Safety glasses, chemical-resistant gloves, lab coat.[3] |
| Spill Response | Absorb with inert material, collect in a sealed container, and dispose of as hazardous waste. Ensure adequate ventilation. |
Disposal Workflow
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This visual guide outlines the decision-making process from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Euphebracteolatin B
Disclaimer: This document provides essential safety and logistical information for handling Euphebracteolatin B based on the current understanding of its compound class. As no specific Safety Data Sheet (SDS) is available for this compound, these guidelines are derived from the known cytotoxic properties of diterpenoids isolated from Euphorbia species and general safe laboratory practices for handling potent, uncharacterized compounds. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
This compound is a diterpenoid isolated from Euphorbia fischeriana. Diterpenoids from Euphorbia species have demonstrated a range of biological activities, with many exhibiting significant cytotoxicity.[1][2][3][4][5] Therefore, this compound should be handled as a potentially hazardous compound. The following procedures are designed to minimize risk and ensure the safety of researchers and laboratory personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound in any form (solid or in solution). The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. Change the outer pair immediately upon any sign of contamination. |
| Body | Laboratory Coat | A buttoned, long-sleeved laboratory coat is required. Consider a disposable gown for procedures with a high risk of splashing. |
| Eyes | Safety Goggles | Chemical splash goggles are required to protect against splashes and aerosols. |
| Face | Face Shield | A face shield should be worn in addition to safety goggles when there is a significant risk of splashes. |
| Respiratory | N95 Respirator or higher | For handling the solid compound or when generating aerosols, a properly fitted N95 respirator or a higher level of respiratory protection is recommended. |
Operational Plan for Safe Handling
1. Designated Work Area:
-
All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.
-
The work area should be clearly labeled with a warning sign indicating that a potent and potentially cytotoxic compound is in use.
2. Weighing and Reconstitution:
-
Handle the solid form of this compound in a chemical fume hood.
-
Use anti-static weighing paper or a weighing boat.
-
When reconstituting the compound, add the solvent slowly to the vial to avoid splashing.
3. In-Vitro Experiments:
-
When adding this compound to cell cultures or other experimental systems, use filtered pipette tips to prevent aerosol generation.
-
All manipulations should be performed in a biological safety cabinet.
-
Label all flasks, plates, and tubes containing this compound clearly.
4. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Decontaminate the area with a suitable cleaning agent (e.g., 10% bleach solution), followed by a rinse with water.
-
For a large spill, evacuate the area and contact your institution's EHS department immediately.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, vials, and absorbent materials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any solution containing this compound down the drain.
-
Sharps Waste: Any sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
Experimental Protocol: General Method for Isolation of Diterpenoids from Euphorbia Species
The following is a generalized protocol for the isolation of diterpenoids, such as this compound, from Euphorbia species, based on common phytochemical extraction and purification methods.
1. Extraction: a. Air-dry and powder the plant material (e.g., roots of Euphorbia fischeriana). b. Macerate the powdered material with an organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 72 hours), with occasional shaking. c. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Partitioning: a. Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. b. Concentrate each fraction to dryness. Diterpenoids are typically found in the less polar fractions (e.g., ethyl acetate).
3. Chromatographic Purification: a. Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel. b. Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone). c. Collect fractions and monitor them by thin-layer chromatography (TLC). d. Combine fractions with similar TLC profiles. e. Further purify the combined fractions using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to isolate the pure compounds.
4. Structure Elucidation: a. Determine the structure of the isolated compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
Visualizations
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
The following diagram represents a generalized signaling pathway for a cytotoxic compound that induces apoptosis, a plausible mechanism of action for this compound given the known activities of related diterpenoids.
Caption: Generalized Cytotoxic Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic diterpenoids from Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Euphonoids A-G, cytotoxic diterpenoids from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
